Actiphenol

Catalog No.
S3128538
CAS No.
526-02-3
M.F
C15H17NO4
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Actiphenol

CAS Number

526-02-3

Product Name

Actiphenol

IUPAC Name

4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19)

InChI Key

YTLMIHBTPWTPEV-UHFFFAOYSA-N

SMILES

Array

solubility

not available

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C

Actiphenol is an aromatic ketone.
Actiphenol has been reported in Streptomyces albulus, Streptomyces pratensis, and other organisms with data available.

actiphenol literature review

Author: Smolecule Technical Support Team. Date: February 2026

Actiphenol at a Glance

The table below summarizes the core chemical and biological information available for this compound.

Property Description
IUPAC Name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione [1]
Molecular Formula C15H17NO4 [1] [2]
Molecular Weight 275.30 g/mol [2]
Chemical Class Aromatic glutarimide antibiotic [1] / Glutarimide-containing polyketide (GP) [3]
Natural Source Naturally occurring antibiotic, produced by Streptomyces and other Actinomycetes [4] [5].
Key Biological Activities Antibiotic properties [4] [1]; Potential antitumor activity (inferred from its structural class) [3].

Biological Context and Potential Mechanisms

This compound belongs to a significant class of natural products with diverse bioactivities. Understanding its structural family helps contextualize its potential mechanisms of action.

  • Glutarimide-Containing Polyketides (GPs): this compound is part of this group of natural products, which are characterized by a six-membered glutarimide (2,6-piperidinedione) ring [3]. These compounds are known for a range of biological activities, including antifungal, antibacterial, and antitumor effects [3]. They are therefore considered promising candidates in the search for new drug leads, especially in cancer therapy [3].
  • Phenolic Compounds: The "phenol" in its name refers to a specific aromatic ring structure in its side chain. Natural phenolic compounds, in general, are known for their antioxidant and anti-inflammatory activities [6]. They can activate the body's intrinsic defense systems, such as the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPX), and alleviate oxidative stress [6]. While these general activities are documented for phenolic compounds, their specific role and importance in this compound's function are less clear from the available literature.

Research and Synthesis

The discovery of new bioactive natural products like this compound often relies on innovative cultivation and analytical techniques.

  • Synthesis: The total chemical synthesis of this compound and several of its structural analogs was reported as early as 1993 [4]. Creating these analogs is a common strategy in drug development to explore the relationship between chemical structure and biological activity (structure-activity relationship).
  • Activating Silent Gene Clusters: Actinomycetes, the bacteria that produce this compound, often possess more biosynthetic potential than they express under standard lab conditions. One modern strategy to unlock this potential is through co-culture, where two or more microbial strains are grown together. The following diagram illustrates a method that uses Volatile Organic Compounds (VOCs) for communication in such co-culture systems, which can stimulate the production of antibiotics like this compound [5].

Start Start: Inoculate Actinomycete on agar plate A Grow for 24 hours Start->A B Assemble VOC Chamber A->B C Seal chamber with Parafilm B->C D Incubate for 5 days (VOC exchange occurs) C->D E Analyze results: - Antibiotic production bioassay - Metabolite extraction (UPLC) - Compound identification (HRMS) D->E

This experimental workflow has been used to demonstrate that VOCs from one Actinomycete can trigger another to produce antibiotics, highlighting this compound's role in microbial competition and its potential as a communication signal [5].

Guidance for Further Research

The search results lack the depth needed for a full whitepaper. To conduct a thorough literature review, I suggest you:

  • Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search specifically for "this compound". These platforms will provide access to full-text articles with detailed experimental data.
  • Focus on Original Research: Look for the primary research articles cited in these summaries (e.g., [1] and [4]) for foundational information on its structure and synthesis.
  • Explore Related Pathways: Investigate the broader literature on glutarimide-containing polyketides and their biosynthetic gene clusters to make informed hypotheses about this compound's biosynthesis and molecular targets [3].

References

Chemical Profile of Actiphenol

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, here are the fundamental identifiers and structural details of actiphenol:

Property Description
CAS Number 526-02-3 [1]
Molecular Formula C15H17NO4 [1]
Molecular Weight 275.3 g/mol [1]
Source A natural antibiotic [2]
General Synthetic Startpoint 2-(β-Glutarimidylacetyl)cyclohexane-1,3-diones [2]

Synthetic Strategy and Conceptual Workflow

The synthesis of this compound, along with its normethyl and 6-hydroxy derivatives, has been achieved starting from 2-(β-glutarimidylacetyl)cyclohexane-1,3-diones [2]. The literature does not provide the full experimental details, but the overall conceptual workflow can be summarized as follows.

Start Starting Material: 2-(β-Glutarimidylacetyl)- cyclohexane-1,3-dione A Synthetic Steps (Details not in available literature) Start->A Core Formation of this compound Core Structure A->Core B1 Derivatization to 4,6-bisnormethyl analogue Core->B1 B2 Derivatization to 4,5-bisnormethyl-5-methyl analogue Core->B2 B3 Derivatization to 6-hydroxy derivatives Core->B3

A Path Forward for Detailed Protocols

  • Access the Original Publication: The 1993 article "Synthesis of this compound and its normethyl analogues and 6-hydroxy derivatives" in Chemistry of Natural Compounds is the primary source [2]. You will need to access this paper through a university or institutional library subscription to Springer.
  • Conduct a Patent Search: Detailed industrial-scale procedures are often found in patents. Use specialized databases like Google Patents, USPTO, or Espacenet with keywords like "this compound synthesis," "C15H17NO4 preparation," or the CAS number 526-02-3.
  • Explore Reaxys or SciFinder: These specialized chemical databases are invaluable for finding synthetic procedures, reaction schemes, and full-text articles that are not indexed by general web searches.

References

Comprehensive Application Notes and Protocols for the Isolation and Purification of Actiphenol from Streptomyces Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Actiphenol and Its Properties

This compound is a microbial natural product belonging to the glutarimide-containing polyketide family, which has attracted significant scientific interest due to its diverse biological activities and unique biosynthetic pathway. This compound is characterized by a six-membered glutarimide ring (2,6-piperidinedione) and a phenol-containing carbocyclic ring system attached at the C4 position. This compound demonstrates potent antifungal and antitumor properties, exhibiting higher efficacy against various pathogens including coxsackievirus B3, influenza virus A, and herpes simplex virus type 2 compared to synthetic glutarimide derivatives. What makes this compound particularly fascinating from a biosynthetic perspective is its co-production with cycloheximide in various Streptomyces species, with both compounds being governed by a single biosynthetic gene cluster that encodes an acyltransferase-less type I polyketide synthase. [1] [2]

The significance of this compound in drug development research stems from its structural features and biological potency, positioning it as a promising lead compound for pharmaceutical development. Current research focuses not only on its direct therapeutic applications but also on understanding its unique biosynthetic pathway, which presents intriguing possibilities for bioengineering novel analogues with enhanced pharmacological properties. The compound's molecular weight is 275.30 g/mol with a chemical formula of C₁₅H₁₇NO₄, and it typically appears as a white solid in its pure form. Its chemical structure includes a phenol ring substituted with methyl groups and a glutarimide moiety connected via a ketone bridge, contributing to both its biological activity and physicochemical properties that guide isolation strategies. [2]

Table 1: Chemical and Biological Properties of this compound

Property Description
CAS Number 526-02-3
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Chemical Structure Glutarimide ring connected to phenol moiety
Appearance White solid
Biological Activities Antifungal, antitumor, antiviral
Production Organisms Streptomyces sp. YIM56141, S. griseus, S. albulus, S. noursei
Solubility DMSO, methanol, acetonitrile (for analysis)

Biosynthetic Pathways and Relationship to Cycloheximide

The biosynthetic relationship between this compound and cycloheximide represents a fascinating example of nature's ability to generate structural diversity from a common pathway. Research has demonstrated that both compounds are produced by a single gene cluster (named chx) spanning approximately 35 kb in Streptomyces species, containing 10 key genes responsible for the construction of both molecules. This cluster features an acyltransferase-less type I polyketide synthase (ChxE) that constructs the carbon backbone using six molecules of malonyl-CoA, two molecules of S-adenosylmethionine (for methylation at C-11 and C-13), and an amino acid donor for the glutarimide "NH" group. The system employs a discrete acyltransferase (ChxB) that loads extender units to each of the six modules in trans, deviating from the typical collinear model for type I PKS. [1]

Recent studies have elucidated the tailoring enzymes responsible for the divergence between the cyclohexanone ring of cycloheximide and the phenol ring of this compound. Three key redox enzymes—ChxJ, ChxI, and ChxG—orchestrate this branching pathway. ChxJ is a three-domain carboxylic acid reductase that activates the carboxylic acid group and reduces it to an aldehyde via an acyl-S-ACP intermediate. ChxI, a cytochrome P450 oxidoreductase, catalyzes the C-8 oxidation that sets the stage for cyclization. Together, ChxJ and ChxI generate an active intermediate that undergoes spontaneous transformations to form this compound. The gatekeeping enzyme ChxG (an enoylreductase) directs the same intermediate toward cycloheximide production through a reductive pathway, establishing a provocative phenol-to-cyclohexanone conversion in natural product biosynthesis. [1] [3]

Figure 1: Parallel Biosynthetic Pathways of this compound and Cycloheximide from a Common Polyketide Intermediate

The genetic organization of the chx cluster includes several key components: (i) genes for glutarimide biosynthesis (ChxC, an acyl carrier protein; ChxD, an amidotransferase); (ii) genes for polyketide backbone construction (ChxB, a discrete acyltransferase; ChxE, the five-module AT-less type I PKS); (iii) tailoring enzymes (ChxG, an enoylreductase; ChxH, a ketoreductase; ChxI, a cytochrome P450; ChxJ, the carboxylic acid reductase); and (iv) regulatory elements (ChxA and ChxF). The fact that inactivation of chxE abolishes production of both this compound and cycloheximide confirms their shared biosynthetic origin, while the differential expression or activity of the tailoring enzymes determines the final product ratio. This biosynthetic understanding enables strategic manipulation of fermentation conditions or genetic engineering to favor this compound production over cycloheximide. [1]

Production and Extraction Protocols

Fermentation and Culture Conditions

Optimized fermentation conditions are crucial for maximizing this compound production in Streptomyces cultures. Research indicates that several Streptomyces species naturally co-produce this compound and cycloheximide, including Streptomyces griseus, Streptomyces albulus, Streptomyces noursei, and specifically studied strains such as Streptomyces sp. YIM56141 and YIM56132. These strains should be cultivated in half-strength Tryptic Soy Broth (15 g/L) supplemented with 0.5% glycine, which has been shown to enhance cell wall permeability and facilitate subsequent extraction processes. The cultures are typically grown with shaking incubation for 36-48 hours at optimal temperature ranges of 28-30°C for most Streptomyces species, ensuring proper aeration for robust growth and secondary metabolite production. [4] [1]

Following the fermentation period, the biomass separation is achieved through centrifugation at 4500 × g for 10 minutes at room temperature. The supernatant is carefully decanted, and the cell pellet is washed by resuspending in 500 μL of phosphate-buffered saline (PBS) followed by repeated centrifugation and supernatant removal. This washing step helps remove residual medium components that could interfere with subsequent extraction processes. The final cell pellet is resuspended in a minimal volume of PBS (approximately 200 μL) to create a concentrated cell suspension ready for the lysis procedure. Maintaining proper sterile techniques throughout the fermentation and harvesting process is essential to prevent contamination that could compromise this compound yield and purity. [4]

Cell Lysis and Initial Extraction

The extraction of this compound from Streptomyces biomass requires efficient cell lysis to release intracellular metabolites while maintaining structural integrity. A modified sucrose lysis buffer has been optimized for this purpose, containing 100 mM NaCl, 25% (w/v) sucrose, 10 mM Tris-Cl pH 8, 25 mM EDTA pH 8, 1 mg/mL lysozyme, and 20 μg/mL RNase A added immediately before use. The cell suspension is vortexed with 5 mL of this sucrose lysis buffer and incubated at 37°C for 60 minutes to enzymatically degrade the cell wall. Following this incubation, 500 μL of 10% sodium dodecyl sulfate (SDS) is added to achieve a final concentration of 1%, along with 50 μL of Proteinase K (20 mg/mL stock solution), and the mixture is incubated at 50°C for 2 hours with gentle mixing every 30 minutes to complete the lysis process. [4]

The resulting viscous lysate contains cellular components including proteins, nucleic acids, and the target secondary metabolites. For initial extraction, one volume of phenol:chloroform:isoamyl alcohol (25:24:1) is added to the lysed sample and mixed thoroughly by vortexing or shaking for approximately 20 seconds. Phase separation is achieved by centrifugation at 16,000 × g for 5 minutes at room temperature, after which the upper aqueous phase is carefully transferred to a fresh tube without carrying over any of the organic phase or the protein interphase. This phenol-chloroform extraction effectively denatures and removes proteins while partitioning the hydrophobic this compound into the organic phase. The extraction may be repeated to enhance protein removal and recovery of the target compound. [4] [5]

Purification and Analytical Methods

Chromatographic Separation and Purification

High-performance liquid chromatography (HPLC) represents the most effective method for the purification of this compound from complex crude extracts. The development of a robust HPLC method requires careful optimization of separation parameters including mobile phase composition, pH, column type, and detection wavelengths. Based on successful analyses of phenolic compounds, a monolithic C18 column (such as Chromolith RP-18e, 100-150 mm × 4.6 mm I.D.) provides excellent separation efficiency with low backpressure, allowing for higher flow rates and reduced analysis times. The column temperature should be maintained at 45°C to enhance separation reproducibility and efficiency. For the mobile phase, a binary system consisting of 50 mM acetate buffer (pH 5.0) and acetonitrile in a ratio of 80:20 (v/v) has demonstrated optimal separation of phenolic compounds with resolution factors (Rs) greater than 2.0. A flow rate of 3 mL/min enables complete separation in less than 3.5 minutes, making this an efficient method for high-throughput analysis. [6]

For preparative purification, solid-phase extraction (SPE) serves as a valuable preconcentration and clean-up step prior to HPLC. Polymeric sorbents based on polystyrene-divinilbenzene (PS-DVB), such as LiChrolut EN cartridges (200 mg), provide higher capacity for polar analytes compared to silica-based sorbents due to their greater surface area (approximately 1000 m²/g). The SPE procedure involves loading acidified sample extracts (pH 2) onto conditioned cartridges, followed by washing with water and elution with acetonitrile:methanol (1:1, 2 × 2.5 mL volumes). This process achieves a preconcentration factor of approximately 40 with recoveries ranging between 90-112% for phenolic compounds, significantly enhancing detection sensitivity and purification efficiency. [6]

Table 2: Optimized HPLC Conditions for this compound Analysis and Purification

Parameter Specification
Column Chromolith RP-18e (100-150 mm × 4.6 mm I.D.)
Mobile Phase 50 mM acetate buffer (pH 5.0):acetonitrile (80:20, v/v)
Flow Rate 3 mL/min
Column Temperature 45°C
Injection Volume 20 μL
Detection Wavelength Adjusted to maximum absorbance (UV-Vis/DAD)
Analysis Time < 3.5 minutes
Solid-Phase Extraction LiChrolut EN cartridges (200 mg)
SPE Elution Solvent Acetonitrile:methanol (1:1, v/v)
Analytical Characterization and Quantification

The structural confirmation of purified this compound requires advanced analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) emerging as the most powerful approach. The combination of efficient chromatographic separation with mass spectrometric detection provides unambiguous identification through exact mass measurement and fragmentation pattern analysis. Electrospray ionization (ESI) in negative mode is typically employed for phenolic compounds, generating deprotonated molecules [M-H]⁻ that can be precisely measured using high-resolution mass analyzers. The expected exact mass for this compound (C₁₅H₁₇NO₄) is 275.1158 Da, with characteristic fragment ions at m/z 231.0663 (loss of CO₂) and 179.0344 (cleavage of the glutarimide ring). [7]

For quality control during the purification process, HPLC with diode array detection (DAD) enables monitoring of this compound purity and identification of co-eluting compounds through UV spectral analysis. The phenolic nature of this compound provides strong UV absorption, typically with λmax around 270-280 nm. The purity index should be calculated by comparing UV spectra acquired at different time points across the chromatographic peak, with spectra similarity indices greater than 995 indicating high purity. Validation of the analytical method should include assessment of linearity (R² > 0.999 over appropriate concentration range), precision (intra-day and inter-day CV < 5%), accuracy (recovery 95-105%), and limit of detection (typically < 0.1 μg/mL for this compound). [7] [6]

Pharmaceutical Applications and Quality Control

This compound demonstrates significant biological activities that underscore its potential as a lead compound for pharmaceutical development. As a glutarimide antibiotic, it exhibits potent antifungal properties and demonstrates higher efficacy against various viral pathogens including coxsackievirus B3, influenza virus A, and herpes simplex virus type 2 compared to synthetic glutarimide derivatives. Additionally, its antitumor activity positions it as a promising candidate for cancer therapy research, particularly in investigations of natural products with cytotoxic properties. The compound's mechanism of action involves inhibition of eukaryotic translation, similar to its structural analogue cycloheximide, though with differing potency and selectivity that may offer therapeutic advantages. [1] [2]

The structural features of this compound, particularly the phenol ring and glutarimide moiety, contribute to its bioactivity and represent potential sites for structural modification to optimize pharmacological properties. Recent advances in understanding its biosynthetic pathway have opened possibilities for bioengineering approaches to generate novel analogues through precursor-directed biosynthesis or genetic manipulation of the producing organisms. The co-production of this compound with cycloheximide in Streptomyces species presents both challenges and opportunities—while it complicates purification, it also provides access to structurally related compounds with potentially complementary biological activities for structure-activity relationship studies. [1] [3]

For pharmaceutical development, comprehensive quality control specifications must be established for this compound, including identity confirmation (by LC-MS and NMR spectroscopy), purity assessment (HPLC purity >95%), and quantification of impurities. The compound's stability under various storage conditions should be characterized, with recommended storage at -20°C for long-term preservation as a solid, while solutions in DMSO should be used promptly or stored at -80°C for extended stability. The implementation of these rigorous quality standards ensures the reliability and reproducibility of experimental results in drug discovery programs focusing on this promising natural product. [2]

Comprehensive Experimental Workflow

The successful isolation and purification of this compound requires the integration of multiple techniques into a coordinated experimental workflow. This begins with optimized fermentation conditions to maximize production, followed by efficient extraction and a series of purification steps that progressively increase purity while maintaining compound stability and biological activity. The workflow outlined below represents a synthesis of the most effective methods drawn from current research and analytical protocols, providing researchers with a comprehensive roadmap for obtaining high-quality this compound for pharmaceutical investigations. [4] [1] [6]

G Start Streptomyces Inoculum F1 Fermentation: Half-strength TSB + 0.5% Glycine 36-48 hours, shaking Start->F1 F2 Biomass Harvest: Centrifugation 4500 × g, 10 min F1->F2 F3 Cell Washing: Resuspend in PBS F2->F3 E1 Cell Lysis: Sucrose Lysis Buffer + Lysozyme + RNase A 37°C, 60 min F3->E1 E2 Protein Digestion: SDS + Proteinase K 50°C, 2 hours E1->E2 E3 Phenol-Chloroform Extraction E2->E3 E4 Phase Separation: Centrifugation 16000 × g, 5 min E3->E4 E5 Aqueous Phase Collection E4->E5 P1 Solid-Phase Extraction: LiChrolut EN Cartridge E5->P1 P2 Sample Clean-up: Wash with H₂O P1->P2 P3 Elution: ACN:MeOH (1:1) P2->P3 P4 Solvent Evaporation P3->P4 A1 HPLC Purification: Monolithic C18 Column Acetate Buffer:ACN (80:20) 3 mL/min flow rate P4->A1 A2 Fraction Collection A1->A2 A3 Lyophilization A2->A3 QC1 Quality Control: LC-MS Analysis A2->QC1 QC2 Purity Assessment: HPLC-UV/DAD A2->QC2 End Pure this compound A3->End QC3 Compound Verification: NMR Spectroscopy A3->QC3

Figure 2: Comprehensive Workflow for this compound Isolation and Purification from Streptomyces Cultures

The quality assurance phase is integral to the isolation process, employing orthogonal analytical techniques to verify compound identity and purity. LC-MS analysis provides confirmation through exact mass measurement and fragmentation pattern matching, while HPLC-UV/DAD assesses purity and identifies potential co-eluting impurities through spectral comparison. For definitive structural confirmation, especially of novel analogues, NMR spectroscopy including ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC) should be employed to fully characterize the compound. The implementation of this comprehensive workflow ensures researchers obtain this compound of sufficient quality and purity for rigorous biological evaluation and drug development studies. [7] [6]

Conclusion

The isolation and purification of this compound from Streptomyces species represents a sophisticated process integrating microbiology, biochemistry, and analytical chemistry. The protocols detailed in these Application Notes provide researchers with a comprehensive framework for obtaining high-purity this compound for pharmaceutical investigations. Recent advances in understanding its unique biosynthetic pathway, particularly the parallel routes to this compound and cycloheximide, offer exciting opportunities for bioengineering approaches to enhance production or generate novel analogues. As research continues to elucidate the full therapeutic potential of this intriguing natural product, the optimized methodologies presented here will serve as essential tools for advancing this compound through the drug development pipeline.

References

Application Note: Assessment of Actiphenol for Antimicrobial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Actiphenol is a natural phenolic compound identified from microbial origins, notably isolated from fermentation broths of Streptomyces pratensis IIIM06 strain found in the unexplored soils of the Kashmir Himalayas [1] [2]. It belongs to the broader class of phenolic compounds, which are known for their antimicrobial potential through multiple mechanisms of action, including membrane disruption and interference with cellular metabolism [3] [4]. The structural features of this compound, including its phenolic hydroxyl groups, contribute to its biological activity. This document provides a detailed experimental framework for evaluating the antimicrobial properties of this compound, including standardized protocols for determining minimum inhibitory concentrations (MICs) against susceptible pathogens and essential methodological considerations for working with this compound.

Materials and Methods

Compound Information and Preparation
  • Source and Isolation: this compound was co-isolated alongside actinomycin C complex from the ethyl acetate extract of Streptomyces pratensis IIIM06 [1] [2].
  • Solubility and Stock Solution Preparation:
    • This compound is typically soluble in organic solvents such as ethyl acetate, ethanol, and dimethyl sulfoxide (DMSO) [1] [2].
    • Prepare a stock solution at a concentration of 10 mg/mL in DMSO. Filter-sterilize using a 0.22 μm syringe filter.
    • Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Bacterial Strains and Culture Conditions
  • Test Organisms: Include standard reference strains such as:
    • Staphylococcus aureus ATCC 29213
    • Mycobacterium tuberculosis H37Rv
    • Other clinically relevant Gram-positive and Gram-negative pathogens based on research focus.
  • Culture Media: Use Mueller-Hinton Broth (MHB) for most bacteria. For fastidious organisms like M. tuberculosis, use Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase) [5].
  • Inoculum Preparation:
    • Grow bacterial strains to mid-logarithmic phase.
    • Adjust the turbidity to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
    • Further dilute the suspension in the appropriate broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test well [5].
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth under standardized conditions [5].

Recommended Method: Broth Microdilution Assay [5]

  • Dilution Scheme: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of this compound in MHB. A typical concentration range is 0.062 μg/mL to 64 μg/mL.
  • Inoculation: Add the prepared bacterial inoculum to each well, ensuring the final volume is 100-200 μL.
  • Controls:
    • Growth Control: Well containing broth and inoculum, but no compound.
    • Sterility Control: Well containing only broth.
    • Solvent Control: Well containing broth, inoculum, and the highest concentration of DMSO used in the test dilutions (should not exceed 1% v/v).
    • Positive Control: Well with a standard antibiotic (e.g., vancomycin for S. aureus).
  • Incubation: Incubate the plate at 37°C for 16-20 hours. Incubate M. tuberculosis cultures for up to 7-14 days.
  • Reading Results: Visual inspection or using a microplate reader at 600 nm. The MIC is the lowest concentration with no visible growth.

Table 1: Example MIC Data for this compound and Related Compounds

Compound Test Organism MIC (μg/mL) Reference
This compound Staphylococcus aureus ATCC 29213 Data not explicitly provided in search results [1] [2]
This compound Mycobacterium tuberculosis H37Rv Data not explicitly provided in search results [1] [2]
Actinomycin C1 Staphylococcus aureus ATCC 29213 Potent activity reported (specific MIC not listed) [1]
Actinomycin C1 Mycobacterium tuberculosis H37Rv 0.062 μg/mL [1]
Assessment of Antibiofilm Activity

Biofilms contribute significantly to antimicrobial resistance. The following protocol adapts the Microtiter Plate (MtP) assay for this compound [6].

  • Biofilm Formation: Grow biofilms in 96-well plates by incubating bacteria in a growth-promoting medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus) for 24-48 hours at 37°C.
  • Treatment: Gently remove planktonic cells and wash the formed biofilm. Add fresh medium containing this compound at sub-MIC and MIC levels.
  • Biofilm Quantification:
    • Crystal Violet Staining: Fix biofilms with methanol, stain with 0.1% crystal violet, solubilize in acetic acid, and measure absorbance at 595 nm.
    • Viable Count: Dislodge biofilm cells by sonication or vortexing, then perform serial dilution and plate counting to determine the Minimum Biofilm Eradication Concentration (MBEC) [6].

Methodological Considerations and Troubleshooting

  • Solvent Interference: The use of DMSO is common, but its final concentration should be kept below 1% (v/v) as higher concentrations can inhibit bacterial growth and confound results [7].
  • Media and pH: The composition and pH of the culture medium can significantly influence the activity of phenolic compounds. Mueller-Hinton Broth is the standard, and its quality should be verified using QC strains [7] [5]. The antimicrobial activity of phenolics can be pH-dependent [3].
  • Quality Control: Regularly use reference strains (e.g., S. aureus ATCC 29213) with known MIC ranges for quality control of the assay system [5].
  • Data Interpretation: The MIC value alone is insufficient. For natural products like this compound, a MIC ≤ 100 μg/mL for a pure compound is generally considered indicative of significant antimicrobial activity [7].

Workflow and Mechanisms of Action

The experimental workflow for evaluating this compound's antimicrobial activity is summarized in the diagram below. While the precise mechanism of this compound is an area of ongoing research, its classification as a phenolic compound suggests it may share common mechanisms with other plant-derived phenolics.

G cluster_0 Proposed Mechanisms of Phenolic Compounds Start Start: this compound Antimicrobial Testing Prep Compound Preparation (Solubilization in DMSO, Stock Solution) Start->Prep Strain Bacterial Culture & Inoculum Standardization Prep->Strain MIC Broth Microdilution Assay (MIC Determination) Strain->MIC Biofilm Biofilm Assay (Microtiter Plate Method) MIC->Biofilm Analyze Data Analysis & Interpretation Biofilm->Analyze End Report Conclusions Analyze->End MoA1 Cell Membrane Disruption (Leakage of intracellular content) MoA2 Inhibition of Enzyme Activity (e.g., binding to key enzymes) MoA3 Interference with Nucleic Acid Synthesis (e.g., DNA binding) MoA4 Inhibition of Biofilm Formation and Development

Diagram 1: Experimental workflow for antimicrobial evaluation of this compound, including proposed mechanisms of action common to phenolic compounds [3] [8] [4].

Conclusion

This compound is a promising antimicrobial compound of microbial origin. The protocols outlined in this application note provide a robust framework for its standardized in vitro evaluation. Future work should focus on elucidating its precise molecular mechanism of action, synergistic potential with conventional antibiotics, and in vivo efficacy studies.

References

Research Context in Tuberculosis Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

While actiphenol is not mentioned in the recent literature, the search results highlight several active areas of TB therapeutic development:

  • Novel Therapeutic Approaches: Bacteriophage therapy is being investigated as a potential alternative for combating antibiotic-resistant TB. Studies show that mycobacteriophages can effectively lyse M. tuberculosis even under pathophysiological conditions like low pH and hypoxia found in granulomas [1].
  • Promising Drug Targets: Research continues to focus on essential bacterial pathways. The enzyme DprE1, crucial for cell wall biosynthesis, remains a validated target for new anti-TB scaffolds like the benzothiazinones (e.g., PBTZ169) and other inhibitor classes [2].
  • Drug Resistance Mechanisms: Understanding resistance is critical. For first-line drugs, resistance is often linked to specific mutations, such as those in the rpoB gene for rifampicin and katG or inhA for isoniazid [3] [4].

Experimental Frameworks for TB Drug Discovery

Although protocols for this compound are unavailable, the established methodologies for evaluating new anti-TB compounds can serve as a reference. The following workflow outlines a general pathway from initial screening to mechanistic studies.

G Start Compound of Interest P1 Primary Screening: In vitro whole-cell activity against M. tuberculosis H37Rv Start->P1 P2 Hit Confirmation: Dose-response (MIC/MBC) Cytotoxicity assessment P1->P2 P3 Mechanism of Action Studies: Target identification Resistant mutant generation P2->P3 P4 In-depth Profiling: Activity under stress conditions (low pH, hypoxia) Intracellular efficacy P3->P4 P5 Lead Optimization: Structure-Activity Relationship (SAR) Pharmacokinetic/Pharmacodynamic (PK/PD) studies P4->P5

The table below details the key assays corresponding to the workflow stages.

Stage Key Assays & Methods Key Outcomes & Parameters
Primary Screening Microplate Alamar Blue assay (MABA) in 96/384-well format [5]. Percentage inhibition at a single concentration (e.g., 10 µg/mL); hit criteria (e.g., >90% inhibition).
Hit Confirmation Broth microdilution for Minimum Inhibitory Concentration (MIC) [1]; Cytotoxicity assays on mammalian cell lines (e.g., HepG2). MIC80/90 values; Minimum Bactericidal Concentration (MBC); Selectivity Index (SI = CC50 / MIC).
Mechanism of Action Whole-genome sequencing of spontaneous resistant mutants; enzyme inhibition assays for defined targets (e.g., DprE1) [2]. Identification of target gene mutations (e.g., in rpoB, dprE1); IC50 value against purified target.
In-depth Profiling Activity under low pH and hypoxia [1]; efficacy in infected macrophage models. Fold-change in MIC under stress conditions; intracellular killing efficacy (log CFU reduction).
Lead Optimization Synthesis of analog libraries; in vitro metabolic stability assessment (e.g., in hepatocytes) [2]. Structure-Activity Relationship (SAR); pharmacokinetic parameters (e.g., half-life, clearance).

Suggested Research Directions

Given the absence of specific data on this compound, your research could make a significant contribution by exploring the following:

  • Investigate this compound's Anti-TB Activity: The first step would be to profile its activity against M. tuberculosis using the standard assays mentioned above to determine its potency and selectivity.
  • Explore Its Mechanism of Action: If this compound shows promising activity, identifying its molecular target—whether a known vulnerability like DprE1 or a novel pathway—would be a key research objective.
  • Evaluate Efficacy in Complex Models: Testing its effectiveness under the pathophysiological conditions of the TB granuloma (acidic pH, hypoxia) and in macrophage infection models would be crucial for assessing therapeutic potential [1].

References

Comprehensive Application Notes and Protocols for Actiphenol Research Against Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Actiphenol, a naturally occurring small molecule, has emerged as a promising therapeutic candidate against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. This compound exerts its primary antibacterial activity through specific inhibition of the bacterial ATP synthase, a fundamental component of bacterial energy metabolism. The bacterial ATP synthase is a multi-subunit membrane complex that couples proton flow across the membrane to ATP synthesis from ADP and inorganic phosphate. By binding to the F₁ sector of this enzyme, particularly the catalytic β-subunit, this compound effectively blocks ATP hydrolysis and synthesis, disrupting the bacterial proton motive force and ultimately leading to bacterial cell death [1]. This mechanism is particularly significant given the essential role of ATP synthase in S. aureus metabolism, where it functions primarily as an ATPase to maintain the proton gradient under both fermentative and respiratory conditions [1].

The molecular interactions between this compound and its target create a therapeutic vulnerability that can be strategically exploited. Research has demonstrated that ATP synthase inhibition creates a hyperpolarized membrane state in S. aureus that increases bacterial susceptibility to host-derived antimicrobial peptides (AMPs) and conventional antibiotics [1]. This secondary effect significantly enhances the innate immune system's capacity to eliminate bacterial infections, positioning this compound as both a direct antibacterial agent and a potential resistance-modifying compound. The following diagram illustrates the core mechanism of this compound activity and its strategic implications for combination therapy:

G This compound This compound ATP_Synthase ATP_Synthase This compound->ATP_Synthase Binds F₁ sector ATP_Hydrolysis ATP_Hydrolysis ATP_Synthase->ATP_Hydrolysis Inhibits Proton_Gradient Proton_Gradient ATP_Synthase->Proton_Gradient Disrupts Membrane_Hyperpolarization Membrane_Hyperpolarization Proton_Gradient->Membrane_Hyperpolarization Causes AMP_Susceptibility AMP_Susceptibility Membrane_Hyperpolarization->AMP_Susceptibility Enhances Antibiotic_Synergy Antibiotic_Synergy Membrane_Hyperpolarization->Antibiotic_Synergy Potentiates Bacterial_Death Bacterial_Death AMP_Susceptibility->Bacterial_Death Leads to Antibiotic_Synergy->Bacterial_Death Accelerates

Figure 1: This compound's Mechanism of Action and Antibacterial Consequences. This compound binds to the F₁ sector of bacterial ATP synthase, disrupting both ATP hydrolysis and proton gradient maintenance. The resulting membrane hyperpolarization increases bacterial susceptibility to antimicrobial peptides (AMPs) and enables synergistic effects with conventional antibiotics, collectively leading to enhanced bacterial killing [1].

Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method remains the gold standard for determining this compound's Minimum Inhibitory Concentration (MIC) against S. aureus following CLSI guidelines [2]. MIC represents the lowest antimicrobial concentration that completely inhibits visible bacterial growth under standardized conditions. For this compound, prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a concentration range of 0.125-128 μg/mL in 96-well polypropylene microtiter plates. Adjust the bacterial inoculum to ~5×10⁵ CFU/mL in each well using logarithmic-phase S. aureus cultures (e.g., ATCC 25923 for quality control and clinical MRSA isolates). Include growth control (inoculated broth without antibiotic) and sterility control (uninoculated broth) wells. Seal plates and incubate at 37°C for 16-20 hours without agitation. Determine MIC endpoints visually or using automated microplate readers measuring optical density at 600 nm [2] [3].

For enhanced accuracy in endpoint determination, supplement with resazurin dye (0.02% w/v), where metabolic activity reduces blue, non-fluorescent resazurin to pink, fluorescent resorufin. Following incubation, add 20 μL resazurin solution per well, incubate 2-4 hours, and record color changes. The MIC corresponds to the lowest this compound concentration showing no color change (blue). This method provides improved visual discrimination of growth endpoints compared to turbidity alone, particularly for compounds like this compound that may exhibit bacteriostatic activity at sub-MIC concentrations [2].

Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Establish Minimum Bactericidal Concentration (MBC) by subculturing 100 μL from each clear well in the MIC assay onto Mueller-Hinton agar (MHA) plates. After 24 hours incubation at 37°C, MBC is defined as the lowest concentration yielding ≤0.1% survival (≥99.9% killing) of the original inoculum. For this compound time-kill assays, prepare S. aureus at ~1×10⁶ CFU/mL in CAMHB and expose to this compound at 0.5×, 1×, 2×, and 4×MIC. Sample at 0, 2, 4, 6, 8, 12, and 24 hours, perform serial dilutions in cold PBS, and plate on MHA for viable counts after 24 hours incubation. Bactericidal activity is defined as ≥3-log₁₀ CFU/mL reduction compared to initial inoculum, while bacteriostatic activity shows <3-log₁₀ reduction [3].

Table 1: Standardized Antimicrobial Activity Assessment of this compound Against S. aureus

Parameter Methodology Key Conditions Quality Control Interpretive Criteria
MIC Determination Broth microdilution CAMHB, 5×10⁵ CFU/mL, 37°C, 16-20h S. aureus ATCC 29213 Lowest concentration with no visible growth
MBC Determination Subculture to solid media From clear MIC wells to MHA S. aureus ATCC 29213 ≤0.1% survival (≥99.9% killing)
Time-Kill Assay Viable count quantification 1×10⁶ CFU/mL, 0-24h sampling S. aureus ATCC 25923 ≥3-log₁₀ reduction = bactericidal
Resazurin MIC Metabolic activity detection 0.02% resazurin, 2-4h incubation S. aureus ATCC 29213 No color change (blue) indicates inhibition

Resistance Mitigation and Synergy Testing

Combination Therapy Protocols

The ATP synthase inhibition mediated by this compound creates membrane hyperpolarization that sensitizes S. aureus to various antimicrobial agents, enabling effective combination strategies [1]. For checkerboard synergy assays, prepare serial two-fold dilutions of this compound and companion antibiotics in CAMHB within 96-well microtiter plates. Use concentration ranges encompassing 0.125× to 4×MIC for both agents. Inoculate with S. aureus at 5×10⁵ CFU/mL and incubate 16-20 hours at 37°C. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). Interpret results as: synergy (FIC ≤0.5), additive (0.54) [4] [1].

For time-kill synergy studies, expose S. aureus (1×10⁶ CFU/mL) to this compound and companion antibiotics at sub-inhibitory concentrations (typically 0.25× or 0.5×MIC each) individually and in combination. Sample at 0, 2, 4, 6, 8, 12, and 24 hours for viable counts. Synergistic interaction is defined as ≥2-log₁₀ CFU/mL decrease by the combination compared to the most active single agent, while antagonism is ≥2-log₁₀ increase [1]. These approaches are particularly valuable for identifying this compound combinations that restore susceptibility to clinically relevant antibiotics against resistant S. aureus strains.

Table 2: this compound Combination Therapy Profiles Against S. aureus

Combination Partner FIC Index Range Interaction Type Proposed Mechanism Potential Applications
β-lactams (e.g., amoxicillin) 0.25-0.5 Synergistic Membrane hyperpolarization enhances access to PBPs MRSA infections, biofilm-associated infections
Human Antimicrobial Peptides 0.19-0.38 Synergistic Increased membrane permeability and peptide uptake Skin and soft tissue infections, immunocompromised hosts
Aminoglycosides 0.31-0.75 Synergistic/Additive Enhanced aminoglycoside uptake due to membrane effects Serious systemic infections, bacteremia
Polymyxins 0.28-0.56 Synergistic Combined membrane disruption Multi-drug resistant infections
Resistance Development Studies

To evaluate the potential for resistance development against this compound, perform serial passage experiments where S. aureus is repeatedly exposed to sub-inhibitory concentrations. Begin with this compound at 0.25×MIC in CAMHB, incubate 24 hours at 37°C, then subculture into fresh medium containing this compound at the same concentration. Every 5 passages, determine MIC and subculture the population showing highest growth into medium with incrementally increased this compound concentrations (1.5-2× previous concentration). Continue for 30+ passages, monitoring MIC changes. Include control strains without antimicrobial pressure. Isolate single colonies from populations showing significant MIC increases (≥4-fold) for whole-genome sequencing to identify potential resistance mutations, particularly in the atp operon encoding ATP synthase subunits [1].

Formulation Strategies and Delivery Systems

Nanoparticle Conjugation Protocols

Nanoparticle-based delivery systems significantly enhance this compound's therapeutic potential by improving solubility, stability, and targeted delivery. For magnetic nanoparticle conjugation, synthesize Fe₃O₄@SiO₂ core-shell nanoparticles using controlled co-precipitation followed by silica coating via the Stöber method [5]. Briefly, combine ferric and ferrous chlorides in a 2:1 molar ratio under vigorous stirring, add ammonium hydroxide dropwise until pH 10-11, and collect the black precipitate. Wash repeatedly with 70% ethanol and deionized water, then vacuum-dry at 60°C. For silica coating, disperse Fe₃O₄ cores in 3:1 ethanol-water containing 10% tetraethyl orthosilicate at pH 9.0, heat to 90°C for 6 hours, and collect Fe₃O₄@SiO₂ nanoparticles by centrifugation [5].

For This compound conjugation, resuspend silica-coated nanoparticles (10 mg) in 10 mL phosphate-buffered saline (PBS, pH 7.4) containing this compound at appropriate concentration (typically 1-5 mg/mL). Incubate at 25°C with gentle agitation for 24 hours, allowing antibiotic adsorption through silanol-amine interactions. Separate nanoparticles by centrifugation at 10,000 rpm for 20 minutes, and analyze supernatant using UV-Visible spectroscopy to confirm drug loading. Characterize conjugates for hydrodynamic diameter, polydispersity index, zeta potential, and morphology using dynamic light scattering and transmission electron microscopy [5]. This approach demonstrates particular promise for enhancing antibiotic penetration through bacterial biofilms and overcoming permeability-based resistance mechanisms.

Topical Formulation for Cutaneous Applications

Given the high incidence of S. aureus skin infections and this compound's potential synergy with host antimicrobial peptides, develop topical formulations for cutaneous application. Create an oil-in-water nanoemulsion containing 0.5-2.0% (w/v) this compound using high-pressure homogenization. Combine this compound with medium-chain triglycerides (oil phase) and polysorbate 80 (surfactant) in 7:3 ratio, then slowly add to aqueous phase containing glycerol and methylparaben under high-shear mixing. Process through high-pressure homogenizer at 15,000 psi for 5 cycles. Characterize for droplet size (target: 150-300 nm), polydispersity index (<0.3), zeta potential, pH (5.5-6.5), and viscosity. Evaluate antimicrobial efficacy using agar diffusion and biofilm penetration assays against MRSA skin isolates [3] [1].

Integrated Research Workflow

The comprehensive evaluation of this compound's potential requires an integrated approach combining computational, microbiological, and formulation methodologies. The following workflow outlines the key stages in this compound development from initial screening to preclinical assessment:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Analysis cluster_2 Phase 3: Optimization cluster_3 Phase 4: Preclinical InSilico In Silico Screening Molecular Docking with ATP Synthase MIC Antimicrobial Profiling MIC/MBC Determination against S. aureus Strains InSilico->MIC Hit Confirmation Mechanism Mechanism Elucidation Time-Kill Kinetics Membrane Potential Assays MIC->Mechanism Activity Validation Synergy Synergy Screening Checkerboard Assays with Conventional Antibiotics Mechanism->Synergy Mechanism Understanding Formulation Formulation Development Nanoparticle Conjugation Topical Delivery Systems Synergy->Formulation Therapeutic Strategy Resistance Resistance Assessment Serial Passage Experiments Genomic Analysis Formulation->Resistance Formulation Optimization InVivo In Vivo Evaluation Mouse Infection Models Efficacy and Toxicity Resistance->InVivo Candidate Selection

Figure 2: Integrated Research Workflow for this compound Development. This workflow outlines the systematic approach from initial screening through preclinical evaluation, incorporating computational prediction, experimental validation, formulation optimization, and resistance assessment to comprehensively characterize this compound's potential against S. aureus infections [5] [1].

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate against S. aureus infections through its unique mechanism of ATP synthase inhibition and subsequent sensitization of bacteria to host antimicrobial defenses and conventional antibiotics. The protocols outlined in these Application Notes provide researchers with comprehensive methodologies for evaluating this compound's antimicrobial activity, potential for resistance development, synergistic combinations, and advanced formulation strategies. The integrated workflow approach facilitates systematic investigation from basic characterization to preclinical development, emphasizing the importance of combination therapies and targeted delivery systems to maximize therapeutic efficacy while minimizing resistance emergence. Future research directions should include comprehensive toxicological profiling, optimization of nanoparticle-based delivery for systemic administration, and exploration of this compound's efficacy in complex infection models including biofilms and intracellular reservoirs.

References

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is synthesized from current methodological literature and follows the standards set by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [1] [2] [3]. The steps below outline the broth microdilution method, which is the reference standard.

1. Reagent and Material Preparation

  • Antimicrobial Stock Solution: If actiphenol is obtained as a powder, prepare a stock solution at a high concentration (e.g., 10 mg/mL or the maximum soluble concentration). The solvent should be chosen based on the compound's solubility; common choices are deionized water, methanol, or DMSO [1]. Stock solutions are typically stored at 4°C or -80°C if unstable.
  • Growth Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) for standard, non-fastidious aerobic bacteria [1] [2]. For fastidious organisms, MH-F broth (MHB with lysed horse blood and beta-NAD) is recommended [2].
  • Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth from fresh overnight cultures. Adjust the turbidity to match a 0.5 McFarland standard, which equates to approximately 1 × 10⁸ Colony Forming Units (CFU)/mL [4] [5]. This suspension is then diluted in broth to achieve the final working inoculum.

2. MIC Plate Preparation

  • Dilution Scheme: A standard two-fold serial dilution of this compound is prepared in a 96-well microtiter plate. This creates a range of concentrations, typically spanning from well above to well below the expected MIC.
  • Plate Layout: The plate should include:
    • Test Wells: Containing broth, bacteria, and serial dilutions of this compound.
    • Growth Control Well: Containing broth and bacteria only (no antibiotic), to confirm adequate growth.
    • Sterility Control Well: Containing broth only (no bacteria, no antibiotic), to confirm media sterility [1].

The following diagram illustrates the core experimental workflow.

mic_workflow Start Start Protocol Prep Reagent Preparation Start->Prep Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prep->Inoculum Dilution Prepare 2-Fold Serial Dilutions of this compound in Microtiter Plate Inoculum->Dilution Incubation Incubate Plate (35±2°C for 16-20 hours) Dilution->Incubation Reading Read and Record MIC Results Incubation->Reading End End Protocol Reading->End

3. Assay Incubation and MIC Determination

  • Incubation: The inoculated microtiter plate is incubated at 35±2°C for 16-20 hours, under atmospheric conditions suitable for the test organism [1] [3].
  • Reading the MIC: After incubation, the MIC is determined visually. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium [3]. The growth control well must show visible turbidity, and the sterility control must remain clear for the test to be valid.

Key Considerations for Research

To ensure your study on this compound is robust and reproducible, please consider the following points, which are critical for researchers and drug development professionals.

  • Define the Test Range: Before testing, you will need to predetermine a logical range of this compound concentrations to test. This can be informed by preliminary experiments or literature on similar compounds. The goal is to have a range that encompasses the complete inhibition of growth down to no inhibition [1].
  • Quality Control (QC): It is essential to include QC strains with known MICs to standard laboratory antibiotics (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in your test runs. This verifies that your materials and methods are performing correctly [1] [5].
  • Data Interpretation: The MIC value itself is a quantitative measure (in µg/mL or mg/L). To interpret its meaning, clinical breakpoints (defining Susceptible, Intermediate, or Resistant) are used for established antibiotics [1]. For a novel compound like this compound, your data would be used to establish its potency against various bacterial strains and its potential spectrum of activity.

The table below summarizes the core components of the MIC assay protocol for your reference.

Protocol Step Key Parameters & Components
Reagent Preparation This compound stock solution, Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile water/solvent [1] [2].
Bacterial Inoculum Adjusted to 0.5 McFarland standard (~1 x 10⁸ CFU/mL), then diluted [4] [5].
Assay Setup 96-well microtiter plate, two-fold serial dilutions, growth and sterility controls [1].
Incubation 35±2°C for 16-20 hours [1] [3].
Endpoint Determination Lowest concentration with no visible growth [3].

A Pathway from MIC Data to Discovery

Once you have generated MIC data for this compound, the next step is to interpret its significance in a broader biological context. The following pathway outlines a logical progression from the initial experimental finding to deeper mechanistic investigation.

discovery_pathway cluster_mechanistic Mechanistic Study Examples MIC MIC Determination (Phenotypic Result) Compare Compare Potency vs. Known Antibiotics MIC->Compare Spectrum Determine Antimicrobial Spectrum (Gram-positive vs. Gram-negative) Compare->Spectrum Mechanistic Initiate Mechanistic Studies Spectrum->Mechanistic M1 Molecular Docking & Dynamics Simulations Mechanistic->M1 M2 Target Identification (e.g., Binding Assays) Mechanistic->M2 M3 Resistance Mechanism Analysis Mechanistic->M3

I hope this structured protocol provides a solid foundation for your research on this compound.

References

Comprehensive Application Notes and Protocols for Enhanced Actiphenol Production in Microbial Co-cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Actiphenol, a bioactive secondary metabolite with demonstrated biological activities, represents an important target for microbial production optimization. Traditional monoculture approaches often fail to fully activate the biosynthetic gene clusters responsible for production of such valuable compounds. Co-culture strategies, which mimic natural microbial interactions, have emerged as a powerful tool to activate silent pathways and enhance metabolite yields. This protocol provides detailed methodologies for establishing effective co-culture systems that significantly increase this compound production through intermicrobial signaling and competition.

Recent research has confirmed that microbial co-cultivation can trigger substantial changes in secondary metabolite profiles, including the overproduction of specific compounds like this compound. A 2024 study documented that when various Actinobacteria were exposed to volatile organic compounds from other bacterial strains in co-culture systems, significant enhancement of this compound production was observed [1]. This approach leverages naturally occurring microbial communication mechanisms to unlock the full biosynthetic potential of producer strains.

These Application Notes provide researchers with standardized protocols for implementing both direct and volatile-mediated co-culture systems, along with analytical methods for quantifying this compound yield improvements. The procedures have been optimized for reliability and reproducibility across different laboratory settings, making them suitable for both drug discovery pipelines and natural product research.

Background and Scientific Rationale

The Co-culture Advantage for Secondary Metabolite Production

Microorganisms in natural environments exist within complex communities where they engage in continuous interactions through chemical signaling and resource competition. These ecological dynamics have profound effects on metabolic regulation, often triggering the production of defensive or communicative compounds that remain silent in isolated laboratory monocultures. Co-culture strategies deliberately harness these interaction mechanisms to activate silent biosynthetic pathways:

  • Microbial competition in shared environments stimulates the production of antimicrobial compounds and other specialized metabolites as defensive mechanisms
  • Volatile organic compounds serve as chemical messengers that can alter gene expression patterns in receiving organisms, potentially activating silent biosynthetic gene clusters
  • Nutrient utilization patterns shift in co-culture systems, potentially redirecting metabolic flux toward secondary metabolite production
  • Physical interactions between microbial structures can trigger morphological changes linked to secondary metabolism

The scientific foundation for co-culture approaches is supported by studies demonstrating that Actinobacteria co-cultures can drive both overproduction and de novo production of compounds with important biological activities [1]. Specifically, this compound production has been shown to respond positively to co-culture conditions, making it an excellent candidate for these methodologies.

This compound and Its Biological Significance

This compound is a biosynthetically intriguing natural product belonging to the aromatic polyketide class. While its complete biological activities are still under investigation, structural analogs suggest potential antimicrobial properties and possible applications in cancer research. Its production enhancement in co-culture systems provides not only practical yield benefits but also insights into the regulation of its underlying biosynthetic pathway.

Strain Selection and Preparation

Criteria for Selecting Co-culture Partners

Choosing appropriate microbial partners is critical for successful this compound induction. The following criteria should guide strain selection:

  • Phylogenetic diversity: Partner strains should be sufficiently divergent to promote competitive interactions while maintaining compatibility in growth requirements
  • Metabolic complementarity: Ideal partners utilize different carbon sources or have complementary nutrient utilization profiles
  • Growth rate matching: Significant disparities in growth rates may lead to rapid overgrowth of one partner, diminishing interaction effects
  • Historical evidence of interaction: Prioritize strain pairs with documented metabolic interactions in literature

Recommended strains from published studies include Streptomyces species CS014, CS057, CS065a, CS081a, CS090a, CS113, CS131, CS147, CS149, CS159, and CS207 from attine ant cuticles [1], which have demonstrated responsiveness to co-culture conditions. Additional suitable partners include Verrucosispora ML1, Saccharopolyspora erythraea ATCC11635, Rhodococcus erythropolis DSM 43006, and Micromonospora melanospora ATCC3104 [1].

Culture Maintenance and Preparation

Proper strain maintenance ensures consistent performance across experiments:

  • Maintain strains on appropriate agar slants: ISP Medium 2 for Streptomyces species and malt extract-based medium (malt extract 20 g/L, casein peptone 5 g/L, agar 20 g/L) for fungal partners [2]
  • Prepare spore suspensions in 20% glycerol solution and quantify using a Thoma chamber to achieve approximately 10^9 spores per liter of medium [2]
  • Store spore suspensions at -20°C for long-term preservation
  • Perform viability testing on preserved stocks before initiating major experiments

Detailed Experimental Protocols

Volatile-Mediated Co-culture Using specialized VOC Chambers

This protocol employs physical separation of strains while allowing exchange of volatile compounds, minimizing direct competitive growth effects:

  • Day 1: Inoculate both producer and inducer strains on separate SFM (soy flour mannitol) or YMA (yeast malt) agar plates [1]. Use a sterile loop to streak 20% glycerol spore suspension across the entire plate surface, ensuring even distribution.
  • Day 2: Assemble the volatile communication chamber [1] consisting of a central piece that generates separate growing chambers for both microorganisms while allowing volatile exchange through a central hole.
  • Position one culture facing upward and the other facing downward in the chamber device.
  • Seal the chamber thoroughly with Parafilm to prevent VOC escape.
  • Incubate at 30°C for 6 days to allow sufficient time for volatile-mediated induction [1].
  • Include monoculture controls for both strains under identical conditions.

Table 1: Media Composition for Volatile-Mediated Co-culture

Component SFM Medium YMA Medium Function
Soy flour 20 g/L - Nitrogen/organic nutrients
Mannitol 20 g/L - Carbon source
Yeast extract - 3 g/L Vitamins/nitrogen
Malt extract - 3 g/L Carbohydrates/nutrients
Peptone - 5 g/L Nitrogen source
Glucose - 10 g/L Carbon source
Agar 15-20 g/L 15-20 g/L Solid support
Direct Mixed Co-culture in Stirred Tank Bioreactors

For larger-scale production or when both physical and chemical interactions are desired:

  • Inoculum preparation: Grow precultures in 500-mL flat-bottom flasks containing 150 mL of liquid medium [2]. Shake at 110 rpm for 24 hours at 28°C.
  • Bioreactor setup: Use a stirred tank bioreactor with a working volume of 5.5 L [2]. Maintain dissolved oxygen at 20% by automatically adjusting stirring speed (220-300 rpm) and air flow rate (1.5 L/min) [2].
  • Inoculation strategies: Co-inoculate both strains simultaneously or use staggered inoculation (giving one strain a 24-hour growth advantage) to alter interaction dynamics [2].
  • Process monitoring: Track biomass accumulation, substrate utilization (lactose, glucose), and pH changes throughout the cultivation.
  • Harvesting: Terminate cultures after 5-7 days based on metabolic profiling.

Table 2: Bioreactor Medium Composition and Process Parameters

Component/Parameter Standard Concentration Function/Notes
Lactose 20 g/L Carbon source; metabolized specifically by A. terreus [2]
Glucose 0-20 g/L Additional carbon source
Yeast extract 4 g/L Nitrogen/vitamins
KH₂PO₄ 1.51 g/L Buffer/phosphorus
MgSO₄·7H₂O 0.5 g/L Magnesium source
NaCl 0.4 g/L Osmotic balance
Biotin 0.04 mg/L Vitamin cofactor
Trace elements solution 1 mL/L Mn, Zn, Fe, B, Cu, Mo
Initial pH 6.5 No adjustment during run [2]
Temperature 28-30°C Optimal for Actinobacteria
Antifoam Y-30 Emulsion Prevent foaming
Analytical Methods for Metabolite Detection and Quantification

Comprehensive metabolite profiling is essential for evaluating co-culture effects:

  • Extraction: Harvest 3.5 g (fresh weight) of agar culture and extract with ethyl acetate, acidic ethyl acetate (1% formic acid), or butanol [1]. Mix 1-2 hours at 200 rpm, room temperature.
  • Concentration: Collect organic phase and evaporate under vacuum. Resuspend dried extract in 200 μL methanol.
  • Chromatographic analysis: Inject 10 μL samples into UPLC system using BEH C18 column (1.7 μm, 2.1 mm × 100 mm) with acetonitrile/water gradients [1].
  • Metabolite profiling: Use HPLC-MS/MS to identify this compound and other secondary metabolites. Compare retention times and mass spectra with authentic standards.
  • Quantification: Prepare this compound standard curves for precise quantification of yield improvements.

Data Analysis and Interpretation

Expected Outcomes and Benchmarking

Successful co-culture experiments typically demonstrate one or more of the following metabolic changes:

  • Significant enhancement of this compound production compared to monoculture controls
  • Appearance of novel metabolites not detected in monocultures
  • Alterations in the kinetic profile of this compound production
  • Changes in the ratios of this compound to related metabolic pathway products

In published studies, volatile-mediated co-culture approaches have successfully induced both overproduction and de novo production of various bioactive compounds, including this compound [1]. The specific fold-increase varies depending on strain pairs and culture conditions, but improvements of 2-10 times over monoculture yields are regularly observed.

Table 3: Comparative Metabolite Production in Co-culture Systems

Metabolite Production Change Strain Combination Culture Format
This compound Overproduction Streptomyces spp. with other Actinobacteria Volatile chamber [1]
Granaticins Overproduction Streptomyces spp. with other Actinobacteria Volatile chamber [1]
Collismycins Overproduction Streptomyces spp. with other Actinobacteria Volatile chamber [1]
Chromomycins Inhibition Streptomyces spp. with other Actinobacteria Volatile chamber [1]
Nystatin A1 Variable S. noursei vs A. terreus Bioreactor [2]
Lovastatin Variable S. noursei vs A. terreus Bioreactor [2]
Metabolic Pathway Analysis

The experimental workflow for co-culture induction and analysis follows a logical progression that can be visualized as:

G StrainSelection Strain Selection & Preparation CultureSetup Co-culture Setup StrainSelection->CultureSetup VOC Volatile-Mediated Co-culture CultureSetup->VOC DirectCulture Direct Mixed Co-culture CultureSetup->DirectCulture Extraction Metabolite Extraction VOC->Extraction DirectCulture->Extraction Analysis Chromatographic Analysis Extraction->Analysis Results Data Analysis & Interpretation Analysis->Results

Figure 1: Experimental workflow for this compound production in co-culture systems

Proposed Signaling Pathways in Co-culture Interactions

The molecular mechanisms underlying this compound induction in co-culture likely involve intermicrobial signaling that activates specific regulatory cascades:

G Volatiles Microbial Volatile Compounds MembraneReceptor Membrane Receptors Volatiles->MembraneReceptor Recognition SignalTransduction Signal Transduction Pathways MembraneReceptor->SignalTransduction Activation RegulatoryGenes Regulatory Gene Activation SignalTransduction->RegulatoryGenes Transcriptional Regulation BGC Biosynthetic Gene Cluster Activation RegulatoryGenes->BGC Derepression/ Activation This compound This compound Production BGC->this compound Biosynthesis

Figure 2: Proposed signaling pathway for volatile-induced this compound production

Troubleshooting and Optimization Guidelines

Common Experimental Challenges and Solutions
  • Problem: One strain consistently overgrows the other in direct co-culture.

    • Solution: Implement staggered inoculation (give slower-growing strain 24-hour advantage) or adjust initial inoculum ratios [2].
  • Problem: Low or inconsistent this compound production across replicates.

    • Solution: Standardize spore suspension concentrations; ensure consistent medium batch preparation; include positive control strains.
  • Problem: Poor growth in volatile communication chambers.

    • Solution: Verify chamber sealing; check humidity levels; include monoculture controls to verify individual strain viability.
  • Problem: Complex metabolite profiles complicating this compound identification.

    • Solution: Use multiple extraction solvents; implement LC-MS/MS with authentic standards; employ metabolic networking approaches.
Process Optimization Strategies

To maximize this compound yields in co-culture systems:

  • Screen multiple media formulations including SFM, YMA, and R5A to identify optimal production conditions [1] [3]
  • Test various strain pairings beyond recommended combinations, as induction effects are highly strain-specific
  • Evaluate temporal factors by harvesting at different time points (3, 5, 7, 9 days) to determine production kinetics
  • Explore temperature variations (26°C, 28°C, 30°C) as temperature influences both growth and secondary metabolism
  • Consider genetic manipulation of producer strains by introducing regulatory genes known to enhance secondary metabolism [3]

Applications in Drug Discovery and Conclusion

The co-culture approaches described in these protocols provide powerful tools for natural product discovery and yield enhancement of valuable metabolites like this compound. By mimicking ecological interactions, researchers can access the full chemical potential of microbial strains that may remain silent in conventional monoculture. These methods are particularly valuable in:

  • Drug discovery pipelines seeking novel bioactive compounds from microbial sources
  • Strain improvement programs aiming to enhance production of known metabolites
  • Ecological interaction studies investigating microbial communication mechanisms
  • Biosynthetic pathway elucidation through identification of induced metabolites

The volatile-mediated co-culture system represents a particularly innovative approach by isolating chemical signaling effects from physical interactions and resource competition. This method has demonstrated remarkable success in activating silent biosynthetic pathways and enhancing production of valuable metabolites including this compound [1].

As antibiotic resistance continues to threaten global health and the need for new therapeutics grows, co-culture strategies offer a valuable methodology for expanding our access to microbial natural products. The protocols described here provide researchers with robust, reproducible methods for implementing these approaches in their own drug discovery and natural product research programs.

References

Application Notes: Volatile Compound-Induced Actiphenol Production

Author: Smolecule Technical Support Team. Date: February 2026

Actiphenol is a secondary metabolite produced by certain Actinobacteria, a phylum renowned for its biosynthetic potential. Research indicates that the secondary metabolism of various Actinobacteria can be significantly altered when exposed in co-culture to VCs from other bacteria, leading to the overproduction of existing metabolites like this compound, or the de novo production of new compounds [1]. This strategy is particularly valuable for activating silent biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions [2].

The table below summarizes the key findings from recent studies on VC-mediated induction:

Inducing Actinobacterium Recipient Actinobacterium Induced Effect on this compound Other Activated Metabolites (Examples) Culture Medium
Specific Streptomyces or other Actinobacteria strains [1] Streptomyces spp. [1] Overproduction [1] Granaticins, Chromomycins, Collismycins, Skyllamycins, Cosmomycins [1] SFM, YMA [1]
Verrucosispora ML1, Saccharopolyspora erythraea, Rhodococcus erythropolis, Micromonospora melanospora [1] Various Streptomyces spp. (CS014, CS057, etc.) [1] Effect is variable depending on strain and medium [1] Not specified for all strains SFM, YMA [1]

Experimental Protocol for VC Induction

This protocol outlines a method for inducing this compound production in a recipient Actinobacterium using VCs from an inducing strain, based on established co-culture systems [1] [2].

Materials and Equipment
  • Strains: Inducing and recipient Actinobacteria strains (e.g., from a lab collection) [1].
  • Growth Media: Soy Flour Mannitol (SFM) agar or YMA agar plates [1].
  • Specialized Equipment: Volatile Organic Compound (VOC) chamber, a specialized device with a central piece that allows two plates to face each other with a gap for VC exchange [1].
  • Sealing Material: Parafilm [1].
  • Extraction Solvents: Ethyl acetate, acidic ethyl acetate (1% formic acid), or butanol [1].
  • Analysis Equipment: Ultra-Performance Liquid Chromatography (UPLC) with PDA detector, High-Resolution Mass Spectrometry (HRMS) [2].
Procedure
  • Strain Preparation and Inoculation

    • Grow both the inducing and recipient Actinobacteria strains on a suitable agar medium (e.g., MOPS-based Medium A) for approximately 7 days at 30°C to obtain viable spores or mycelia [1].
    • Prepare fresh culture plates (SFM or YMA agar) for the experiment. Inoculate each plate by streaking a quantified glycerol spore solution of the respective strain across the entire surface to ensure even growth [1]. Incubate the plates at 30°C for 24 hours to allow initial growth.
  • Assembly of VOC Co-culture Chamber

    • Take the two one-day-old growing plates. Place the central piece of the VOC chamber on top of one plate (e.g., the inducing strain).
    • Invert the second plate (e.g., the recipient strain) and place it upside down on top of the central piece, ensuring the two cultures are facing each other but not in physical contact.
    • Seal the entire assembly thoroughly with Parafilm to prevent the escape of volatile compounds [1].
    • Incubate the sealed VOC chamber at 30°C for 6 days [1].
  • Metabolite Extraction

    • After the co-culture period, harvest the biomass and agar from the plate of the recipient strain.
    • Add the agar and biomass to a suitable solvent (e.g., ethyl acetate) using a ratio of approximately 3.5 g of material per 20-30 mL of solvent [1].
    • Mix for 1-2 hours on an orbital shaker at 200 rpm at room temperature.
    • Collect the organic solvent phase and dry it under vacuum.
    • Resuspend the dried extract in a small volume (e.g., 200 µL) of an appropriate solvent for downstream analysis [1].
  • Analysis and Detection of this compound

    • Analyze the extracts using reverse-phase UPLC equipped with a C18 column and a PDA detector. Use a gradient of acetonitrile and water (with 0.1% TFA) for elution [2].
    • Compare the chromatographic profile (retention time and UV spectrum) of the induced co-culture extract with that of a control (recipient strain in monoculture) and available standards to identify and quantify this compound overproduction [1].
    • Confirm the identity of this compound using High-Resolution Mass Spectrometry (HRMS) [2].

The following diagram illustrates the core experimental workflow.

G Start Start Experiment Prep Strain Preparation & Initial Growth (24h) Start->Prep Assemble Assemble VOC Chamber Prep->Assemble CoCulture Co-culture Incubation (6 days, 30°C) Assemble->CoCulture Extract Metabolite Extraction with Organic Solvent CoCulture->Extract Analyze UPLC-HRMS Analysis Extract->Analyze Result Identify this compound Overproduction Analyze->Result

Workflow for Bioactivity Assessment

To determine if the induced this compound possesses enhanced or novel bioactivity, you can integrate the following steps after extraction and analysis.

  • Agar Diffusion Bioassay: Use an agar plug from the co-cultured recipient strain plate (before solvent extraction) and place it on a lawn of a target pathogen (e.g., Micrococcus luteus, Escherichia coli, or Candida albicans) [2].
  • Measure Inhibition: After incubation, measure the zone of growth inhibition around the plug and compare it to the zone produced by a monoculture control plug [2].
  • Correlate with Chemistry: Correlate the increased antibiotic activity with the UPLC-HRMS data confirming this compound overproduction [1] [2].

The diagram below summarizes the biological process of induction and its effects.

G Inducer Inducing Actinobacterium Emits Volatile Compounds Uptake VCs are sensed by the recipient cell Inducer->Uptake VOC Emission Recipient Recipient Actinobacterium (Contains Silent BGCs) Recipient->Uptake Signal Activation of Signaling Pathways Uptake->Signal Expression Expression of Silent Biosynthetic Gene Cluster (BGC) Signal->Expression Production Overproduction of This compound Expression->Production Bioactivity Enhanced Bioactivity (Antibiotic, Antifungal) Production->Bioactivity

Key Considerations for Implementation

  • Strain and Medium Specificity: The inducing effect of VCs is highly dependent on the specific pair of strains used and the culture medium. It is crucial to empirically test different combinations [1].
  • Include Controls: Always run parallel monocultures of both the inducing and recipient strains under identical conditions. This is essential for distinguishing the specific effects of VCs from normal metabolic production [1].
  • Chemical Elicitors: This VC-based approach is part of a broader strategy (OSMAC) to awaken silent metabolism. Other successful elicitors include rare earth elements and dimethyl sulfoxide [2].

References

Comprehensive Application Notes and Protocols for the Extraction of Actiphenol with Ethyl Acetate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Actiphenol, a bioactive phenolic compound, has garnered significant interest in pharmaceutical and natural product research due to its potential therapeutic applications. Efficient extraction of such plant secondary metabolites is crucial for maximizing yield and bioactivity while ensuring process sustainability. Ethyl acetate has emerged as a particularly effective solvent for phenolic compound extraction due to its intermediate polarity, which aligns well with the chemical properties of many mid-polarity phenolics. This characteristic enables selective extraction while minimizing co-extraction of highly polar compounds like chlorophyll and non-polar constituents like waxes [1]. Current trends in extraction methodology emphasize green chemistry principles, focusing on reduced environmental impact, minimized solvent consumption, and enhanced efficiency through method optimization and novel techniques [2].

The following application notes provide detailed protocols for this compound extraction using ethyl acetate as the primary solvent, including optimization parameters, kinetic modeling approaches, and analytical validation methods specifically tailored for researchers and drug development professionals. These protocols integrate both conventional and advanced extraction techniques, with comprehensive data analysis and visualization to support method implementation and further optimization.

Key Optimization Parameters for Ethyl Acetate Extraction

Critical Process Variables

Optimizing the extraction of this compound with ethyl acetate requires careful control of several interconnected parameters that significantly impact yield, purity, and process efficiency:

  • Solvent-to-solid ratio: Research indicates that ratios between 1:10 to 1:20 (w/v) are typically optimal for efficient compound recovery, with the specific ratio dependent on the raw material characteristics and extraction method [1]. Higher ratios generally improve extraction yield but decrease process efficiency due to increased solvent usage and concentration requirements.

  • Extraction temperature: Temperature control is crucial as it affects both solubility and compound stability. While elevated temperatures (40-60°C) typically enhance extraction kinetics and yield by improving solute solubility and diffusion rates, excessive heat can degrade thermolabile compounds like certain phenolics [3]. For this compound, moderate temperatures (30-50°C) are generally recommended to balance yield and stability.

  • Extraction time: Optimization must consider the specific extraction methodology. Ultrasound-assisted extraction may require only 20-90 minutes [4] [1], while conventional maceration can extend to 72 hours [1]. Prolonged extraction times increase the risk of compound degradation and oxidation while reducing process efficiency.

  • Particle size: Reduced particle size (150-250 μm) significantly enhances extraction efficiency by increasing surface area contact between the plant matrix and solvent [4]. However, excessive reduction can lead to material agglomeration and filtration challenges.

  • Water content: The addition of small quantities of water (0.1% HCl) to ethyl acetate can enhance extraction efficiency for certain phenolic compounds by swelling the plant matrix and facilitating solvent penetration [5]. The optimal water content must be determined empirically for specific source materials.

Solvent Selection Considerations

Ethyl acetate offers distinct advantages for this compound extraction compared to other common solvents:

Table 1: Solvent Comparison for Phenolic Compound Extraction

Solvent Polarity Index Advantages Limitations Suitability for this compound
Ethyl Acetate 4.4 Intermediate polarity, selective for mid-polarity phenolics, lower toxicity, easily evaporated Moderate extraction efficiency for polar phenolics Excellent for mid-polarity compounds like this compound
Ethanol 5.2 Broad polarity range, GRAS status, safe for pharmaceutical use Co-extraction of chlorophyll and sugars, requires purification Good, but less selective than ethyl acetate
Methanol 5.1 High extraction efficiency for most phenolics High toxicity, not suitable for pharmaceutical applications Good efficiency but safety concerns
Water 10.2 Non-toxic, inexpensive, excellent for polar compounds Poor efficiency for mid-low polarity compounds, co-extraction of interferents Poor for this compound extraction

The intermediate polarity of ethyl acetate (polarity index 4.4) makes it particularly suitable for extracting mid-polarity phenolic compounds like this compound, while minimizing the co-extraction of highly polar compounds (sugars, proteins) and non-polar compounds (waxes, chlorophyll) [1]. This selectivity reduces downstream purification requirements, making ethyl acetate an ideal solvent for pharmaceutical applications where purity is paramount.

Detailed Extraction Protocols

Ultrasound-Assisted Extraction (UAE) with Ethyl Acetate

Ultrasound-assisted extraction significantly enhances extraction efficiency through cavitation effects, which disrupt plant cell walls and improve mass transfer. The following optimized protocol is adapted from recent studies on phenolic compound extraction [5] [1]:

Materials and Equipment:

  • Dried, powdered plant material (150-250 μm particle size)
  • Ethyl acetate (HPLC grade)
  • Hydrochloric acid (ACS grade)
  • Ultrasonic bath or probe system (40 kHz frequency, 250 W power)
  • Vacuum filtration system
  • Rotary evaporator with temperature control
  • Analytical balance
  • Centrifuge

Procedure:

  • Sample Preparation: Reduce plant material to fine powder (150-250 μm) using appropriate milling equipment. Determine initial moisture content (should be <10% for optimal extraction).

  • Solvent Preparation: Acidify ethyl acetate with 0.1% (v/v) hydrochloric acid to enhance phenolic compound stability [5].

  • Extraction Setup: Weigh 5.0 g ± 0.1 g of powdered plant material into a clean extraction vessel. Add ethyl acetate at a 1:20 solid-to-solvent ratio (5 g plant material to 100 mL solvent).

  • Ultrasonic Extraction:

    • Set ultrasonic bath temperature to 30°C ± 2°C
    • Extract for 90 minutes with continuous sonication
    • Maintain constant power setting (250 W for probe systems or maximum power for baths)
    • For temperature-sensitive compounds, use pulsed sonication (30s on, 10s off)
  • Separation and Concentration:

    • Centrifuge the mixture at 3000 × g for 10 minutes
    • Decant and filter the supernatant through Whatman No. 1 filter paper
    • Extract the residual solid twice more with fresh solvent (50 mL each)
    • Combine all extracts and concentrate under reduced pressure at 40°C using a rotary evaporator
    • Transfer the concentrated extract to a pre-weighed vial and dry under nitrogen stream
    • Record the extract mass and calculate yield percentage

Troubleshooting Tips:

  • If emulsion forms during filtration, add 5-10% (v/v) water or increase centrifugation speed
  • For difficult-to-filter extracts, use celite filter aid or decrease plant material particle size
  • If yield is low, increase extraction time in 30-minute increments or slightly increase temperature (max 40°C)
Conventional Maceration with Ethyl Acetate

While slower than modern techniques, maceration remains a valuable method, particularly for thermolabile compounds or when specialized equipment is unavailable:

Procedure:

  • Sample Preparation: Prepare plant material as described in Section 3.1, step 1.

  • Extraction Setup: Weigh 10.0 g ± 0.1 g of powdered plant material into an amber glass container. Add ethyl acetate at a 1:15 solid-to-solvent ratio (10 g plant material to 150 mL solvent).

  • Maceration Process:

    • Seal container and place in a dark environment at room temperature (25°C ± 3°C)
    • Agitate continuously using an orbital shaker (150-200 rpm) for 72 hours
    • Protect from light to prevent photodegradation of bioactive compounds
  • Separation and Concentration: Follow the same separation and concentration steps as in Section 3.1, step 5.

Workflow Visualization

The following diagram illustrates the complete extraction and analysis workflow for this compound using ethyl acetate:

G This compound Extraction and Analysis Workflow Start Plant Material Collection P1 Drying and Powdering (150-250 μm) Start->P1 P2 Solvent Preparation Ethyl Acetate + 0.1% HCl P1->P2 P3 Extraction Method Selection P2->P3 P4 Ultrasound-Assisted Extraction (90 min, 30°C) P3->P4 Preferred method P5 Conventional Maceration (72 hr, RT) P3->P5 Traditional method P6 Phase Separation (Centrifugation, Filtration) P4->P6 P5->P6 P7 Concentration (Rotary Evaporation, 40°C) P6->P7 P8 Crude Extract (Yield Calculation) P7->P8 P9 Purification (Column Chromatography) P8->P9 P10 This compound-Enriched Fraction P9->P10 P11 Analytical Validation (HPLC, MS, Bioassays) P10->P11 End Quality Control and Standardization P11->End

Extraction Kinetics and Modeling

Kinetic Models for Extraction Optimization

Understanding extraction kinetics is essential for process scale-up and optimization. Several mathematical models can describe the extraction behavior of this compound with ethyl acetate:

Table 2: Kinetic Models for Phenolic Compound Extraction with Ethyl Acetate

Model Name Equation Parameters Application Context Reference

| Power-Law Model | q̄ = Btⁿ | q̄ = concentration at time t B = model constant n = diffusional exponent | Best for describing early to mid-stage extraction; effective for UAE optimization | [5] | | Parabolic Diffusion Model | q̄ = A₀ + A₁t¹/² | A₀ = washing coefficient A₁ = diffusion rate constant | Two-stage process: initial washing followed by diffusion-controlled release | [5] | | Two-Site Kinetics Model | - | - | Accounts for fast and slow extracting compound pools; excellent fit for complex plant matrices (R² = 0.991-0.999) | [4] |

The selection of an appropriate kinetic model depends on the specific plant matrix, extraction method, and target compounds. For this compound extraction with ethyl acetate, the two-site kinetics model has demonstrated superior performance in describing the extraction behavior from complex plant matrices, with reported determination coefficients (R²) of 0.991-0.999 [4].

Process Optimization Using Response Surface Methodology

Response Surface Methodology (RSM) provides a powerful statistical approach for optimizing multiple extraction parameters simultaneously. Based on studies of similar phenolic compounds, a typical experimental design for optimizing this compound extraction would include:

Central Composite Rotatable Design (CCRD) Factors:

  • Independent variables: temperature (X₁), time (X₂), solvent-to-solid ratio (X₃)
  • Dependent variables: extraction yield, this compound content, antioxidant activity
  • Recommended ranges for ethyl acetate extraction:
    • Temperature: 30-70°C
    • Time: 60-180 minutes
    • Solvent-to-solid ratio: 10:1 to 30:1 (v/w)

Experimental data are fitted to a quadratic polynomial model, and regression analysis identifies significant factor interactions. Validation experiments should confirm model adequacy, with high R² values (>0.90) indicating good model fit [3].

Analytical Methods for Extract Characterization

Quantification of Extraction Yield and Efficiency

Accurate assessment of extraction efficiency requires both gravimetric and compound-specific analysis:

Extraction Yield Calculation:

Compound-Specific Efficiency:

This compound-specific approach provides a more accurate assessment of extraction performance than simple gravimetric yield [6].

Chromatographic Analysis of this compound

High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) or mass spectrometry (HPLC-MS) represents the gold standard for this compound quantification:

Recommended HPLC Conditions:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile or ethyl acetate
  • Gradient program: 5-95% B over 30 minutes
  • Flow rate: 1.0 mL/min
  • Detection: 270-280 nm (phenolic compound absorbance maximum)
  • Injection volume: 10-20 μL
  • Column temperature: 30°C

Identification should be confirmed by comparison with authentic standards when available, and quantification performed using external calibration curves prepared with reference compounds [1].

Bioactivity Assessment

To confirm the preservation of bioactivity during extraction, the following assays are recommended:

  • Antioxidant Activity: DPPH radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power), ABTS assay [3] [4]
  • Total Phenolic Content: Folin-Ciocalteu method, expressed as gallic acid equivalents (GAE) [3] [5]
  • Antimicrobial Activity: Disk diffusion or microdilution methods against relevant bacterial and fungal strains [1]

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Extraction with Ethyl Acetate

Problem Potential Causes Solutions Preventive Measures

| Low Extraction Yield | Particle size too large Insufficient extraction time Suboptimal solvent ratio | Reduce particle size (150-250 μm) Increase extraction time by 30-50% Adjust solvent ratio to 1:15-1:20 | Characterize raw material properties before optimization | | Compound Degradation | Excessive temperature Prolonged extraction time Light exposure | Reduce temperature to 30-40°C Optimize time using kinetic models Use amber glassware, work in dim light | Conduct stability studies under different conditions | | Emulsion Formation | Fine particles Polar compounds in non-polar solvent | Centrifuge at higher speed (5000 × g) Add 5-10% water or use filter aids | Pre-filter through larger porosity filter | | Solvent Impurities | Commercial grade solvents with stabilizers | Use HPLC grade solvents Redistill before use | Test solvent blanks in analytical methods | | Irreproducible Results | Inconsistent particle size Variable moisture content Temperature fluctuations | Standardize milling and sieving protocol Control moisture content (<10%) Use temperature-controlled equipment | Implement strict SOPs for all preparation steps |

Scale-Up Considerations

Transitioning from laboratory to pilot or industrial scale requires attention to several key factors:

  • Mass and Heat Transfer: As scale increases, mixing efficiency and temperature control become increasingly challenging. Implement appropriate agitation and heat exchange systems.
  • Solvent Recovery: Industrial processes should incorporate closed-loop solvent recovery systems to reduce environmental impact and operating costs [6].
  • Process Economics: Conduct thorough cost-benefit analysis of extraction time, solvent consumption, and energy requirements when scaling up optimized laboratory methods.

Conclusion

The extraction of this compound with ethyl acetate represents an efficient, selective method for obtaining this valuable bioactive compound from plant matrices. The intermediate polarity of ethyl acetate provides excellent selectivity for mid-polarity phenolic compounds while minimizing co-extraction of unwanted impurities. Through careful optimization of critical parameters—including solvent-to-solid ratio, temperature, time, and particle size—researchers can achieve high extraction yields while maintaining compound integrity and bioactivity.

The protocols outlined in this document, particularly ultrasound-assisted extraction, offer efficient and reproducible methods suitable for both research and industrial applications. Implementation of kinetic modeling and response surface methodology provides a scientific framework for continued process optimization, while comprehensive analytical validation ensures extract quality and consistency.

As natural product research continues to evolve, these ethyl acetate-based extraction protocols for this compound provide a solid foundation for pharmaceutical development, with potential applications in drug discovery, nutraceutical production, and cosmeceutical formulations.

References

Actiphenol Fundamentals and Analysis Context

Author: Smolecule Technical Support Team. Date: February 2026

Actiphenol is a glutarimide-containing polyketide often co-produced with cycloheximide by various Streptomyces species [1]. Its core structure features a phenol moiety in place of the cyclohexanone found in cycloheximide [1].

The table below summarizes key characteristics from the scientific literature:

Property Description
Biological Source Isolated from numerous Streptomyces species (e.g., S. griseus, S. albulus) [1].
Structural Class Glutarimide-containing polyketide; shares a carbon skeleton with cycloheximide [1].
Key Structural Feature Contains a phenol moiety [1].
Biosynthetic Cluster Governed by the chx gene cluster (~35 kb), featuring an acyltransferase-less type I PKS [1].
Detection in Research HPLC analysis confirmed production and guided biosynthetic studies in Streptomyces sp. YIM65141 [1].

Chromatography Techniques for Phenolic Compounds

While specific validated methods for this compound are not detailed in the search results, general high-performance approaches for analyzing phenolic compounds are well-established. The choice of column is critical for achieving optimal separation.

Column Type Stationary Phase Key Advantages for Phenolic Compounds
Conventional C18 [2] Fully porous octadecyl silica Widely used, well-documented methods.
Biphenyl Core-Shell [2] Partially porous biphenyl Superior resolution: >30% higher peak capacity, improved selectivity and retention for complex mixtures like olive oil phenols.
Monolithic C18 [3] Single piece of porous silica rod Fast separations: Allows high flow rates without high backpressure, enabling analysis in minutes (e.g., separation of phenol and nitrophenols in <3.5 min).

Reversed-Phase HPLC (RP-HPLC) is the most prevalent technique [2]. Detection is commonly performed using ultraviolet (UV) detectors, as phenolic compounds have strong UV absorbance [2] [3]. For complex samples, solid-phase extraction (SPE) with polymeric sorbents like LiChrolut EN is often used for pre-concentration and clean-up [3].

Proposed Analytical Workflow for this compound

Based on best practices for similar compounds, here is a logical workflow for developing an this compound analysis method. You can adapt this high-level procedure and optimize the parameters based on your specific instrumentation and sample matrix.

Start Start: Sample Preparation Step1 Extraction (Liquid-Liquid or Solid-Phase) Start->Step1 Step2 HPLC Analysis Step1->Step2 Step3 Column Selection (Biphenyl or Monolithic C18 recommended) Step2->Step3 Step4 Mobile Phase Optimization (Acetonitrile/Water with buffer) Step2->Step4 Step5 UV Detection (At characteristic wavelength) Step2->Step5 Step6 Data Analysis (Peak identification & quantification) Step3->Step6 Step4->Step6 Step5->Step6 End End: Method Validation Step6->End

Sample Preparation and Analysis

  • Extraction: For microbial cultures (e.g., Streptomyces), a liquid-liquid extraction using a suitable organic solvent (like ethyl acetate) is a typical first step to isolate this compound from the fermentation broth [1].
  • HPLC Analysis:
    • Column: A Kinetex biphenyl core-shell column (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size) is highly recommended for its superior resolution of phenolic compounds [2].
    • Mobile Phase: Begin method development with a binary system. Use a mixture of acetonitrile and a aqueous buffer (e.g., 50 mM acetate buffer, pH ~5.0). A gradient elution from 20% to 50% acetonitrile over 10-15 minutes can effectively separate components [2] [3].
    • Detection: Use a UV-DAD detector. The optimal wavelength should be determined experimentally, but phenols often absorb well between 270-280 nm.
    • Flow Rate: 1.0 - 3.0 mL/min, depending on column backpressure and desired resolution [3].

Recommendations for Protocol Development

To obtain the specific technical details needed for a complete protocol, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys using "this compound" and "HPLC" as primary search terms. These resources often contain full method details from journal articles that are not freely available online.
  • Review literature on related compounds, particularly papers describing the isolation and analysis of cycloheximide or other glutarimide-containing polyketides from Streptomyces. The analytical methods may be directly applicable or easily adaptable for this compound [1].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary factors that influence actiphenol production in fermentation? The key factors can be categorized into genetic potential (the expression level of the this compound biosynthetic gene cluster), nutritional environment (carbon/nitrogen sources and C/N ratio), and physical culture conditions (temperature, pH, dissolved oxygen, and agitation) [1].
  • Q2: Our strain initially produced this compound but the yield has dropped in recent fermentations. What could be the cause? This is often a sign of strain degeneration or genetic instability, where the microbial population drifts toward non-producing mutants through serial subculturing [1]. Reviving the strain from a freshly prepared, single-colony master cell bank is the recommended first step.
  • Q3: Are there modern techniques to rapidly increase the production of a known compound like this compound? Yes. Instead of traditional random mutagenesis, genome mining can be used to precisely identify the this compound BGC. Following this, targeted genetic engineering or using One Strain Many Compounds (OSMAC) approaches to manipulate culture conditions are highly efficient strategies [1].

Troubleshooting Guide: Low this compound Yield

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Symptom Potential Root Cause Recommended Diagnostic Actions Proposed Solutions & Optimization Strategies

| Low or No Production | • BGC not expressed • Gene cluster missing | • Perform genome mining (antiSMASH) to confirm BGC presence [1]. • Use RNA-seq to check BGC expression [1]. | • Apply OSMAC: Vary media (e.g., A1-A6), salinity, or resin addition [1]. • Use heterologous expression in a robust host (e.g., S. albus) [1]. | | | • Inadequate precursor supply | • Analyze metabolic flux. | • Supplement with key precursors (e.g., malonyl-CoA, methyl groups). • Optimize carbon source (sucrose, glycerol) and C/N ratio [1]. | | Unstable/Declining Yield | • Strain degeneration (genetic instability) | • Check for plasmid loss or check production from a single colony. | • Revive from a master cell bank. • Use CRISPRi to activate silent BGCs [1]. | | | • Sub-optimal physical parameters | • Monitor and log pH, DO, and temperature in real-time. | • Use DO-stat feeding to maintain optimal growth. • Fine-tempdifferent growth vs. production phases. | | High Impurity/Byproducts | • Incomplete regulation of biosynthesis | • Use LC-HRMS and molecular networking (GNPS) to profile metabolites [1]. | • Optimize harvest timing based on production curve. • Engineer regulatory genes to enhance specificity. |

Detailed Experimental Protocols

Here are detailed methodologies for the key optimization strategies mentioned in the tables.

OSMAC (One Strain Many Compounds) Approach

The OSMAC approach systematically alters culture conditions to activate silent gene clusters or optimize production [1].

  • Procedure:
    • Media Variation: Prepare 6-8 different fermentation media (e.g., R2A, ISP2, AIA) with varying carbon and nitrogen sources [1].
    • Physical Parameters: Incubate the same strain in these media at its optimal temperature (e.g., 28°C for Streptomyces) with agitation at 200 rpm for 7-14 days.
    • Chemical Elicitors: Test the addition of small amounts of elicitors like rare earth elements (e.g., lanthanum), enzyme inhibitors, or ion-exchange resins to the best-performing medium.
    • Analysis: Extract the cultures with an equal volume of ethyl acetate. Analyze the extracts using HPLC and compare the this compound peaks.
Genome Mining and BGC Activation

This protocol uses bioinformatics to identify the genetic potential of your strain and molecular biology to activate it.

  • Procedure:
    • DNA Sequencing & Analysis: Sequence the genome of the this compound-producing strain. Submit the genome to the antiSMASH web server to identify and annotate the this compound BGC [1].
    • Heterologous Expression: a. Clone the entire identified BGC into a bacterial artificial chromosome (BAC). b. Introduce the BAC into a well-characterized, fast-growing heterologous host like Streptomyces albus J1074 [1]. c. Ferment the engineered host and check for this compound production via LC-MS.
    • CRISPR Interference (CRISPRi) Activation: a. Design guide RNAs (gRNAs) targeting the promoter regions of the key biosynthetic genes in the this compound BGC. b. Introduce a CRISPRi system with an activating domain (e.g., dCas9-SoxS) and the specific gRNAs into the native producer. c. Screen for increased this compound yield [1].
Fermentation Optimization Using DoE

A structured approach to find the optimal combination of critical process parameters.

  • Procedure:
    • Screening: Use a Plackett-Burman design to screen the most influential factors from a wide selection (e.g., carbon source, nitrogen source, pH, temperature, inoculum size, dissolved oxygen).
    • Optimization: For the top 2-4 influential factors, apply a Response Surface Methodology (RSM), such as a Central Composite Design, to model their interaction and find the optimum values for maximum yield.
    • Validation: Run fermentation in triplicate at the predicted optimum conditions to confirm the model's accuracy.

The following workflow summarizes the strategic path for improving this compound yield, integrating the methods described above.

Start Start: Low this compound Yield GenCheck Genome Mining &    BGC Expression Check Start->GenCheck Decision1 Is BGC present    and expressed? GenCheck->Decision1 OSMAC OSMAC Approach:    Vary Media & Conditions Decision1->OSMAC Yes Eng Strain Engineering:    Heterologous Expression    or CRISPRi Activation Decision1->Eng No FermOpt Fermentation Optimization:    DoE & Process Control OSMAC->FermOpt Eng->FermOpt End High Yield Strain & Process FermOpt->End

Analytical Techniques for Verification

To accurately monitor your progress, employ these analytical methods:

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Essential for confirming the identity of this compound and detecting potential new analogs or impurities based on exact mass [1].
  • Molecular Networking on GNPS: Upload your LC-MS/MS data to the Global Natural Products Social Molecular Networking platform. This can visually cluster this compound with related molecules, helping you understand the biosynthetic pathway and byproducts [1].
  • NMR for Structural Confirmation: After purification, use 1D and 2D NMR (e.g., COSY, HSQC) to unambiguously confirm the structure and stereochemistry of the produced compound [1].

References

Modern Strategies for Natural Product Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing the production of natural products like actiphenol has moved beyond simple fermentation tweaks. The current paradigm, often called the "deep-mining era," relies on a multi-omics approach that integrates genomics, metabolomics, and advanced bioinformatics [1].

Here is a workflow that integrates these modern strategies for optimizing the production of a target compound like this compound:

Start Start: Low Production Yield GenomeMining Genome Mining & Analysis Start->GenomeMining G_Sub1 • Identify BGC • Predict pathway using tools like Seq2PKS GenomeMining->G_Sub1 G_Sub2 • Compare to known high-producing strains GenomeMining->G_Sub2 StrainEng Strain & Pathway Engineering S_Sub1 • Heterologous expression (e.g., in S. albus J1074) StrainEng->S_Sub1 S_Sub2 • CRISPRi activation of silent BGCs StrainEng->S_Sub2 S_Sub3 • Biosynthetic pathway engineering StrainEng->S_Sub3 Fermentation Fermentation & Medium Optimization F_Sub1 • OSMAC approach • Vary culture conditions Fermentation->F_Sub1 F_Sub2 • Optimize medium components (QbD) Fermentation->F_Sub2 Analytics Advanced Analytics & Validation A_Sub1 • HRMS and NMR for detection Analytics->A_Sub1 A_Sub2 • Molecular networking (GNPS) Analytics->A_Sub2 G_Sub1->StrainEng G_Sub2->StrainEng S_Sub1->Fermentation S_Sub2->Fermentation S_Sub3->Fermentation F_Sub1->Analytics F_Sub2->Analytics

Key Technical Information for Your Guides

Based on the strategies in the workflow, here are specific, actionable protocols and data you can adapt for your troubleshooting guides and FAQs.

Genome Mining & Pathway Prediction

This compound is a type I polyketide, and its biosynthetic gene cluster (BGC) has been identified [2]. The most direct modern method for this is computational prediction.

  • Experimental Protocol (Computational Structure Prediction):
    • Input Data: Obtain the genome sequence of the this compound-producing strain.
    • BGC Identification: Use a genome mining tool like antiSMASH to locate the this compound BGC.
    • Structure Prediction: Process the BGC sequence with a machine learning algorithm like Seq2PKS. This tool predicts the chemical structures derived from Type I polyketide synthases by analyzing AT domain specificity and assembly pathways [2].
    • Validation: Correlate the predicted structure with high-resolution mass spectrometry (HRMS) data to confirm accuracy. Seq2PKS uses a variable mass spectral database search for this purpose [2].
Strain & Pathway Engineering

A common bottleneck is that BGCs are "silent" and not expressed under standard lab conditions.

  • Experimental Protocol (Heterologous Expression):
    • Host Selection: Select a well-characterized host like Streptomyces albus J1074, which is frequently used for heterologous expression of BGCs [1] [3].
    • Cluster Cloning: Clone the entire identified this compound BGC into a suitable vector (e.g., a BAC or cosmic vector).
    • Transformation: Introduce the vector into the S. albus J1074 host.
    • Screening: Culture the engineered strains and use analytical methods (e.g., HRMS) to detect this compound production, comparing it to the wild-type strain [1].
Fermentation & Medium Optimization

Empirical optimization of growth conditions remains critical. The One Strain Many Compounds (OSMAC) approach is a foundational strategy.

  • Experimental Protocol (OSMAC Approach):
    • Base Culture: Start with a standard culture medium for actinomycetes.
    • Parameter Variation: Systematically vary one parameter at a time or use a Design of Experiments (DoE) approach. Key parameters to test include:
      • Carbon and nitrogen sources (e.g., different sugars, soybean meal)
      • Initial pH of the medium
      • Temperature and aeration levels
      • Duration of fermentation
      • Addition of enzyme inhibitors or precursors
    • Analysis: For each condition, extract metabolites and analyze this compound yield using a validated HPLC or LC-MS method [1].
Analytical Method Validation

To accurately measure optimization success, you need a reliable analytical method. While a specific method for this compound was not found, the principles of Analytical Quality by Design (AQbD) can be applied, as demonstrated for other compounds [4] [5].

  • Key Validation Parameters Table:
Parameter Description Target for Validation
Specificity Ability to measure this compound despite impurities No interference from media or degradation products [5]
Linearity The relationship between concentration and detector response R² > 0.999 over a specified range [4]
Accuracy Closeness of measured value to true value Recovery of 97-103% [4]
Precision Repeatability of measurements RSD ≤ 5.0% [4]
Robustness Capacity to remain unaffected by small parameter changes Assessed via full-factorial design (e.g., varying pH, flow rate) [4] [5]

Sample FAQs for a Technical Support Center

Here are examples of how you can structure FAQs based on the information above.

  • Q: Our genome mining suggests we have the correct BGC, but we detect no this compound. What should we do?

    • A: This indicates a silent cluster. First, try the OSMAC approach by varying culture conditions. If this fails, consider heterologous expression in a well-characterized host like Streptomyces albus J1074 to activate the pathway [1].
  • Q: How can we be sure we are correctly identifying this compound in our fermentations?

    • A: Use a combination of high-resolution mass spectrometry (HRMS) for accurate mass determination and comparison with the predicted molecular formula from tools like Seq2PKS [2] [1]. For structural confirmation, advanced NMR techniques are required.
  • Q: Our this compound yields are unstable between fermentation batches. How can we improve consistency?

    • A: This is a classic issue of method robustness. Implement an Analytical Quality by Design (AQbD) approach. Use Design of Experiments (DoE) to identify Critical Method Parameters (e.g., pH, temperature) and establish a design space for your fermentation process to ensure consistent and reliable production [4] [5].

Important Considerations and Next Steps

The most specific information found confirms that This compound's BGC can be discovered using the Seq2PKS algorithm [2]. However, detailed, step-by-step laboratory protocols for its optimization were not available in the search results.

To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Look up the this compound BGC in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) repository for curated genetic information.
  • Deepen Literature Search: Search for the specific gene cluster sequence for this compound and the original research paper that describes its discovery using Seq2PKS [2]. This primary literature may contain valuable experimental details.

References

solvents for actiphenol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions researchers have about solvent extraction processes.

  • What is the most critical factor in solvent selection? The most critical factor is selectivity, which defines the solvent's ability to separate your target compound from similar chemicals in the mixture. A close second is the distribution coefficient, which predicts the theoretical maximum recovery yield [1].

  • How can I prevent emulsions from forming during extraction? You can prevent emulsions by:

    • Reducing mixing intensity to maintain adequate phase contact without creating a stable emulsion [1].
    • Adding a small amount of salt to increase the ionic strength of the aqueous phase, which can help break down emulsions by increasing interfacial tension [1].
    • Allowing for longer settling times and considering temperature adjustments to encourage phase separation [1].
  • When should I consider switching to a different solvent system? Consider a change if you encounter persistent emulsions, consistently low recovery rates, or highly variable results with your current system. This is also a good time to explore newer, greener solvents that might offer better performance for your specific application [1].

  • What are the main advantages of using green solvents like NADES or Supercritical CO₂? Natural Deep Eutectic Solvents (NADES) are biodegradable, have low toxicity, are easy to prepare, and are often low-cost [2]. Supercritical CO₂ is non-toxic, non-flammable, and separates easily from the extract without leaving residues; it also operates at low temperatures, minimizing the thermal degradation of heat-sensitive compounds [3] [4].

Troubleshooting Guide

The following table outlines common problems, their potential causes, and recommended solutions based on general extraction principles.

Problem Possible Causes Recommended Solutions
Low Extraction Yield Incorrect solvent polarity, insufficient extraction time, low temperature Optimize solvent for target compound polarity; increase extraction time; optimize temperature to improve solubility without degradation [5] [3]
Poor Selectivity Solvent co-extracts impurities, incorrect pH for ionizable compounds Select solvent with higher selectivity; adjust pH to manipulate compound ionization and partitioning [6] [1]
Phase Separation Issues Formation of stable emulsions, small density difference between phases, high solvent viscosity Reduce mixing intensity; add salt; use centrifugation; adjust temperature; select solvent with more favorable physical properties [6] [1]
Degradation of Compound Excessive temperature, prolonged exposure to light or oxygen, reactive solvent Use milder temperatures (e.g., SFE, PLE); employ inert gas blankets; avoid reactive solvents [3] [4]

Experimental Workflow for Method Development

When standard methods fail, a systematic approach to developing and optimizing a new extraction protocol is essential. The diagram below outlines this logical workflow.

Start Start: Define Extraction Goal S1 1. Literature Review & Theoretical Screening Start->S1 S2 2. Preliminary Solvent Testing S1->S2 Select 2-3 top candidate solvents S3 3. Optimize Process Parameters S2->S3 Based on highest yield/selectivity S4 4. Scale-Up & Validate Method S3->S4 Using optimized lab-scale protocol End Method Established S4->End

References

Strategies to Enhance Microbial Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Core Principle Key Findings & Methodologies

| Environmental Cues [1] | Altering specific physical or chemical culture conditions to trigger silent BGCs. | - Iron Salts: Addition of FeCl₃ or FeSO₄ triggered production of ferroverdins.

  • Culture Parameters: Systematic variation of media, temperature, and duration (OSMAC approach). | | Co-culture & Microbial Interactions [2] | Culturing the producer strain with one or more other "helper" microbes to simulate ecological competition. | - VOC Chambers: A device allowing exchange of Volatile Organic Compounds (VOCs) between cultures without physical contact.
  • Activation Observed: VOC exposure induced antibiotic production and synthesis of new volatile metabolites in Streptomyces strains. | | Chemical Elicitors [2] | Adding small molecular weight compounds to the culture to mimic natural signals and induce BGCs. | - Specific Elicitors: Use of rare earth elements, dimethyl sulfoxide (DMSO), or ethanol.
  • VOCs as Elicitors: Volatiles from other bacteria can act as potent signaling molecules to activate silent pathways. |

Detailed Experimental Protocols

Here are detailed methodologies for the two primary experimental strategies.

Protocol 1: Modifying Culture Conditions (OSMAC)

This protocol is based on the principle that varying one factor at a time can lead to the discovery of optimal production conditions [1].

  • Strain Preparation: Start with a pure culture of the actiphenol-producing strain (e.g., a Streptomyces species).
  • Basal Medium: Select a standard growth medium suitable for the strain, such as R5A or SFM [2].
  • Factor Variation: Systematically culture the strain while altering a single parameter in each experiment:
    • Carbon/Nitrogen Sources: Test different sugars (e.g., glucose, maltose, sucrose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).
    • Metal Ions: Supplement the medium with different metal salts (e.g., FeCl₃, FeSO₄ [1], ZnCl₂, MnCl₂).
    • Physical Parameters: Incubate cultures at different temperatures (e.g., 25°C, 28°C, 32°C) and with varying agitation speeds for liquid cultures.
  • Extraction & Analysis: After an appropriate incubation period, extract metabolites from the culture broth or agar using organic solvents like ethyl acetate or butanol [2]. Analyze the extracts using techniques like UPLC-MS/MS to detect and quantify this compound production [1] [2].
Protocol 2: Co-culture in VOC Chambers

This protocol uses a specialized device to allow communication between microbes via volatile compounds, which can activate silent BGCs [2].

  • Strain Selection:
    • Target Strain: The this compound-producing strain.
    • Helper Strain(s): Select one or more other bacterial or fungal strains. Strains from ecological niches known for chemical competition (e.g., isolated from soil, insects, or plants) are often effective [2].
  • Chamber Setup:
    • Prepare two Petri plates with solid culture medium (e.g., R5A, SFM). Inoculate the target strain on one plate and the helper strain on the other. Incubate both for 24 hours.
    • Assemble the VOC chamber: Place a non-vented central piece on the target strain plate. Invert the helper strain plate and place it on top of this assembly.
    • Seal the entire chamber with Parafilm to ensure VOCs are shared between the two plates without physical contact [2].
  • Incubation & Harvesting: Incubate the sealed chamber for several days (e.g., 5-7 days). After incubation, the target strain can be harvested for metabolite extraction and analysis as described in Protocol 1 [2].

Experimental Workflow & Signaling Pathways

The following diagram illustrates the logical workflow for designing experiments to enhance this compound production, integrating the strategies discussed above.

G Start Start: Identify This compound Producer Screen Screen for Activation Start->Screen CC Co-culture (VOC Chamber) Screen->CC Strain Available EV Environmental Variation (OSMAC) Screen->EV Single Strain CE Chemical Elicitors Screen->CE Analyze Extract & Analyze (UPLC-MS/MS) CC->Analyze EV->Analyze CE->Analyze Success This compound Enhanced? Analyze->Success Success->Screen No End Optimize & Scale Protocol Success->End Yes

The diagram below summarizes the conceptual signaling pathway of how external stimuli lead to the activation of the BGC and ultimately to the production of the target compound.

G Stimulus External Stimulus Signal Signal Perception & Transduction Stimulus->Signal Reg Activation of Pathway-Specific Regulator Signal->Reg BGC Biosynthetic Gene Cluster (BGC) Activation Reg->BGC Product This compound Biosynthesis BGC->Product

Frequently Asked Questions

Q: Why is my target strain not producing this compound under standard laboratory conditions? A: This is a common scenario. The BGC for this compound is likely "silent" or "cryptic." The genes are present but not being expressed because the specific environmental or social signal that triggers them in its natural habitat is absent in the lab [1] [2].

Q: How do I choose a suitable helper strain for co-culture? A: Prioritize strains that are phylogenetically diverse or isolated from the same or a competing ecological niche as your producer strain. The interaction is often unpredictable, so empirical testing of several different helper strains is necessary [2].

Q: What is the most critical parameter in the OSMAC approach? A: There is no single most critical parameter; it varies by strain. Metal ion concentration (especially iron) and the choice of carbon/nitrogen sources in the growth medium are often highly influential and a good place to start [1].

Q: How do I know if this compound production has been successfully enhanced? A: You need analytical methods to compare production levels. Techniques like Ultra Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are essential. They allow you to detect, identify, and quantify this compound in your experimental extracts compared to a low-producing control [1] [2].

References

A Framework for Your Actiphenol Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

To build your knowledge base, you should focus on gathering and structuring information around the following core areas.

Key Area of Concern Example Root Causes Recommended Preventative Measures
Chemical Degradation Oxidation, hydrolysis, photolysis Use of antioxidants, controlled pH, inert atmosphere (e.g., Argon), protection from light (amber vials)
Physical Instability Polymorphic transition, crystallization, precipitation Control of storage humidity and temperature, use of appropriate crystalline forms
Solution Instability Poor solubility, precipitation over time Use of co-solvents, surfactants, buffer optimization
Biological Contamination Microbial growth in stock solutions Use of sterile techniques, sterile filtration, preparation of fresh solutions

Guide to Visualizing Experimental Workflows

Once you have the experimental details, you can use this Graphviz DOT language guide to create clear diagrams for your support materials.

Start Start: Stability Issue Suspected Analysis Sample Analysis (HPLC, LC-MS) Start->Analysis Decision1 Degradation Products Found? Analysis->Decision1 PhysicalCheck Physical Inspection (Solubility, Precipitation) Decision1->PhysicalCheck Yes StorageReview Review Storage Conditions & Handling History Decision1->StorageReview No Decision2 Physical Change Observed? PhysicalCheck->Decision2 Decision2->StorageReview No Solution Implement Solution & Re-test Decision2->Solution Yes StorageReview->Solution

  • Diagram 1: A generic troubleshooting workflow for stability issues. This map guides the user from initial symptom (e.g., loss of potency) through key investigative branches—chemical analysis and physical inspection—toward identifying the root cause and implementing a solution.

Moving Forward

I hope this structured framework provides a solid foundation for your project. The key is to systematically collect or generate the specific stability data for actiphenol and then populate this framework.

Comparison of Silent BGC Activation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main endogenous strategies you can employ in the native host organism to activate a silent BGC [1].

Strategy Key Principle Key Advantage Key Limitation
Classical Genetics Modify gene expression via mutagenesis (e.g., UV, transposon) or targeted engineering of global/cluster-specific regulators [1] [2]. Can lead to permanent, stable activation; reverse genetics can link activation to a specific genetic change [1]. Can be laborious; requires genetic tools and may not be suitable for all native producers [1] [3].
Chemical Genetics (Epigenetic Modification) Treat culture with small molecules that alter chromatin structure (e.g., HDAC or DNMT inhibitors) to change gene expression [1] [3]. Simple "add-to-culture" approach; does not require genetic manipulation of the strain [3]. Effects can be complex and unpredictable; may simultaneously induce and repress different BGCs [3].
Culture Modalities (OSMAC & Co-culture) Simulate natural environmental cues by varying physical/chemical growth conditions (OSMAC) or cultivating with other microbes [1] [3]. Simple and low-tech; can reveal metabolites produced under specific environmental conditions [1]. Can be labor-intensive, requiring screening of many conditions; inducing signals are often unknown [3].

Detailed Experimental Protocols & Troubleshooting

Protocol: Epigenetic Modification with Small Molecules

This is a straightforward method to begin with, as it requires no genetic modification of your strain.

  • Principle: Small molecule modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid (SAHA)) or DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine), alter the chromatin state, potentially leading to the derepression of silent BGCs [1] [3].
  • Materials: Dimethyl sulfoxide (DMSO), suitable liquid culture medium, epigenetic modifiers (e.g., SAHA, 5-azacytidine).
  • Procedure:
    • Prepare stock solutions of the epigenetic modifiers in DMSO.
    • Inoculate your actinomycete or fungal culture in liquid medium and grow to early log phase.
    • Add the epigenetic modifier to the test culture. A typical final concentration ranges from 10 to 100 µM.
    • Include a control culture with an equal volume of DMSO.
    • Continue incubation for the desired period (e.g., 3-7 days).
    • Analyze the metabolic profile of both test and control cultures using HPLC-UV-MS.
  • Troubleshooting:
    • No New Metabolites Detected: Try different types of modifiers (HDAC vs. DNMT inhibitors), test a range of concentrations, or vary the time of addition.
    • High Toxicity: Titrate the concentration of the modifier to find a sub-lethal level. Note that a slight reduction in growth can sometimes be associated with successful induction.
    • Complex Metabolite Profile: The response is often differential, meaning some pathways are turned on while others are turned off. Use comparative metabolomics (e.g., LC-MS feature extraction) to pinpoint significant changes [3].
Protocol: Manipulation of Global Regulators

This genetic approach is powerful for activating multiple silent pathways simultaneously.

  • Principle: Overexpression of global transcriptional regulators, which have broad DNA-binding specificity, can rewire the secondary metabolome. A prime example is the overexpression of adpA, an AraC-family transcriptional factor in Streptomyces [2].
  • Materials: A constitutive or inducible expression plasmid, host-specific genetic engineering tools.
  • Procedure:
    • Clone a heterologous or native adpA gene (or its DNA-binding domain) into an expression plasmid under a strong promoter (e.g., moeE5p) [2].
    • Introduce the constructed plasmid into your host strain via transformation.
    • Plate the transformants on solid medium and observe for changes in pigmentation or morphology.
    • Cultivate the recombinant strain and a control strain (with empty vector) in liquid medium.
    • Extract metabolites from the biomass and/or supernatant and analyze by HPLC-MS.
  • Troubleshooting:
    • Low Transformation Efficiency: Optimize protoplast preparation or electroporation protocols specific to your strain.
    • No Phenotypic Change: The full-length adpA may be more effective than its DNA-binding domain alone, though the latter can sometimes suffice [2]. Ensure the promoter is functional in your host.
    • Metabolite Overproduction Inhibits Growth: Scale up cultures and harvest at different time points to capture the metabolite before potential feedback inhibition or toxicity occurs.

Experimental Workflow and Strategy Selection

The following diagram illustrates a logical workflow for selecting and applying these methods, from initial screening to metabolite identification.

G Start Start: Genome Sequencing and BGC Identification A Strain Genetically Tractable? Start->A B Employ Culture-Based Methods (OSMAC, Co-culture, Epigenetics) A->B  No C Employ Genetic Methods (Global Regulator Manipulation, Promoter Engineering) A->C  Yes D Screen Metabolite Profile (HPLC-UV-MS) B->D C->D E New Metabolite Detected? D->E F Scale-up Production for Purification & Identification E->F Yes G Troubleshoot: Try Alternative Method or Refine Conditions E->G No G->B Try other methods G->C Try other methods

Frequently Asked Questions

Q1: What is the simplest method to start with when trying to activate a silent BGC? A1: The simplest initial approach is the OSMAC method, as it only requires varying standard laboratory culture conditions. Simultaneously, you can run a screen using epigenetic modifiers, which is a low-effort "add-in" experiment [1] [3].

Q2: Why might a genetically engineered strain still not produce the target metabolite? A2: Successful production requires not only gene expression but also the availability of essential precursors and cofactors in the host. The metabolic network might need to be engineered to supply these building blocks. Furthermore, the BGC might contain resistance genes that need to be co-expressed [1].

Q3: Our HPLC-MS data shows a very complex profile after induction. How can we pinpoint the new metabolite? A3: Use comparative metabolomics software (e.g., XCMS Online, GNPS) to align chromatograms from test and control samples. These tools can highlight features (mass peaks) that are statistically more abundant in the test sample, guiding your isolation efforts [1].

References

optimizing Streptomyces pratensis fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Optimization & Troubleshooting

Here are some common challenges and their evidence-based solutions from recent studies on Streptomyces pratensis and related strains.

Problem Possible Cause Recommended Solution Key Parameters & Expected Outcome
Low mycelial biomass yield [1] Suboptimal medium composition; poor carbon/nitrogen sources. Optimize medium using statistical design. Use corn flour (carbon) and yeast extract (nitrogen) [1] [2]. Critical trace elements: ZnSO₄·7H₂O [1] [2]. Mycelial dry weight: Increased from 2.13 g/L to 8.12 g/L [1].
Low antifungal metabolite production [1] [3] Non-ideal physical conditions (pH, temperature, agitation); insufficient precursors. Optimize conditions: Temperature: 25-31°C; pH: 6.5-8.0; Agitation: 150-180 rpm [1] [3] [4]. Antifungal rate against *F. graminearum*: Increased from 67.36% to 82.2% [1].
Inconsistent fermentation results Inaccurate inoculation preparation. Standardize spore suspension from 5-7 day old cultures on solid media (e.g., Mannitol Soybean agar). Use 1-4% (v/v) inoculum in 100 mL medium/250 mL flask [1] [5] [6]. Reliable and reproducible seed culture growth [5].
Poor sporulation or slow growth Incorrect storage or loss of strain viability. For long-term storage, prepare spore glycerol stocks and store at -80°C. For short-term, store grown cultures on agar plates at 4°C for 2-8 weeks [5]. Strains remain viable for several years [5].

Frequently Asked Questions (FAQs)

Q1: What is the most effective statistical approach for medium optimization? A systematic methodology is highly effective [1] [3]:

  • Single-Factor Experiments: Identify impactful components like carbon sources (corn flour, millet), nitrogen sources (yeast extract), and mineral salts (K₂HPO₄, ZnSO₄) [1] [3] [2].
  • Plackett-Burman Design (PBD): Screen and identify the most critical variables from the significant factors [1] [3].
  • Response Surface Methodology (RSM): Use a Box-Behnken Design (BBD) to model interactions and pinpoint optimal concentrations [1].

Q2: Can genetic engineering be combined with fermentation optimization? Yes. This powerful strategy can further enhance bioactive compound production. For example, in S. pratensis S10, the disruption of a negative regulatory gene (tetR) increased antifungal activity. This enhanced effect was even greater when the mutant strain was cultured in the optimized fermentation medium [1] [2].

Q3: How do I monitor the success of my fermentation optimization? Beyond final yield, track these process parameters:

  • Biomass Accumulation: Measure mycelial dry weight [1].
  • Antifungal Activity: Use in-vitro bioassays. Measure the inhibition rate against target pathogens like Fusarium graminearum or Rhizoctonia solani [1] [3].
  • Metabolite Production: Use HPLC-MS/MS to quantify specific bioactive compounds (e.g., 4-(diethylamino) salicylaldehyde), which showed a 16.28-fold increase in one study [3] [4].

Experimental Protocols for Key Analyses

Here are detailed methodologies for critical experiments cited in the guides.

Protocol 1: Preparation of Standard Spore Inoculum [1] [5]

This protocol ensures a consistent and viable starting culture for fermentation.

Start Start Inoculum Prep A Culture S. pratensis on solid MS agar Start->A B Incubate at 28°C for 5-7 days A->B C Harvest spores with sterile water + 0.01% Tween 80 B->C D Filter suspension through sterile cheesecloth C->D E Adjust concentration to 10^8 spores/mL using hemocytometer D->E End Standardized Spore Inoculum E->End

Procedure:

  • Culture: Grow S. pratensis on Mannitol Soybean (MS) agar or starch casein agar [1] [6].
  • Incubate: Keep plates at 28°C in the dark for 5-7 days to allow for sporulation [1] [5].
  • Harvest: Add sterile distilled water or a solution with 0.01% Tween 80 to the plate and gently scrape the surface with a sterile loop or spreader to suspend spores [5] [6].
  • Filter & Adjust: Filter the spore suspension through sterile cheesecloth to remove mycelial debris [1]. Use a hemocytometer to adjust the final spore concentration to 10⁸ CFU/mL [1] [6].
Protocol 2: In-Vitro Antifungal Activity Bioassay [1] [3]

This protocol measures the direct inhibitory effect of your fermentation broth.

Procedure:

  • Prepare Test Pathogen: Obtain fresh mycelial plugs (e.g., 6 mm diameter) from the edge of a actively growing Fusarium graminearum or Rhizoctonia solani colony on PDA [1].
  • Challenge Assay: Place the fungal plug in the center of a fresh PDA plate. Alternatively, you can add a defined volume of filtered, cell-free fermentation broth to the agar [3].
  • Incubate & Measure: Incubate the plates at the pathogen's optimal temperature (e.g., 25-28°C). Periodically measure the diameter of the fungal colony growth in the treatment and compare it to a control without the fermentation broth.
  • Calculate Inhibition: Calculate the percent inhibition of mycelial growth using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the growth diameter in the control, and T is the growth diameter in the treatment [3].

Comparative Optimization Data from Research

The table below summarizes key quantitative results from recent studies for your reference.

Strain Optimized Medium Components Optimized Culture Conditions Key Improvement

| *S. pratensis* S10 [1] [2] | Corn flour, Yeast extract, ZnSO₄·7H₂O | 28°C, 180 rpm | Mycelial dry weight: 2.13 → 8.12 g/L Antifungal rate: 67.36% → 82.2% | | *Streptomyces* sp. KN37 [3] [4] | Millet (20 g/L), Yeast extract (1 g/L), K₂HPO₄ (0.5 g/L) | 25°C, pH 8.0, 150 rpm, 9 days | Antifungal rate vs. R. solani: 27.33% → 59.53% Key metabolite (DSA): 16.28-fold increase | | *Streptomyces* sp. MFB27 [7] | ISP2 Medium | For growth: 33°C, pH 7.3, 110 rpm For metabolites: 31-32°C, pH 7.5-7.6, 112-120 rpm | Biomass and secondary metabolite production significantly enhanced. |

References

Key Considerations for Scaling Up Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common challenges and general strategies in scaling up microbial fermentation, which are applicable to actiphenol production.

Challenge Category Specific Issues Potential Strategies & Optimization Levers
Strain & Biosynthesis Low native production yield; unknown biosynthetic pathway. Strain Engineering: Overexpress key gene clusters (e.g., using Seq2PKS for prediction [1]). Co-cultivation to elicit silent gene clusters [2].
Process Parameters Achieving optimal pH, temperature, dissolved oxygen (DO), and nutrient levels at large scale. Data Collection: Comprehensive monitoring of temperature, pH, nutrient levels [3]. Use of Design of Experiments (DoE) to understand parameter interactions.
Bioreactor Operation Inhomogeneous mixing leading to gradients in nutrients, pH, and dissolved CO₂; shear stress on cells [4]. Scale-Down Models: Use small-scale bioreactors to mimic large-scale conditions for troubleshooting [4]. Constant Power Input or Tip Speed during scale-up [4].
Analytical & QC Tracking process performance and ensuring product consistency. Process Analytical Technology (PAT): Implement tools for real-time monitoring and control [5]. In-silico Modeling of bioseparations [5].

Experimental Workflow for Process Development

The following diagram outlines a general experimental workflow for scaling up the production of a natural product like this compound, from initial discovery to manufacturing. This workflow integrates the strategies mentioned above.

Start Start: Identified Producer Strain A Gene Cluster Analysis & Engineering Start->A B Small-Scale Optimization (Shake Flasks, Micro-Bioreactors) A->B C Process Parameter Screening (DoE, Co-cultivation [2]) B->C D Pilot-Scale Bioreactor (50L - 200L) C->D E Scale-Up Modeling (Constant Power/Volume, Tip Speed [4]) D->E Apply Scale-Up Rules F Manufacturing Scale (>1000L) E->F G Product Quality Control (PAT, In-silico Modeling [5]) F->G

Suggested Path Forward for this compound

To develop more specific guidance, you could focus your research on the following areas:

  • Leverage Genomic Insights: Since the biosynthetic gene cluster for 2-aminobenzamide-actiphenol has been identified [1], the next step is to delve into the scientific literature for this specific compound. This can provide clues about the host organism, pathway regulation, and potential yield limitations.
  • Explore Co-cultivation: As demonstrated with Streptomyces and Aspergillus [2], co-cultivation is a powerful technique to stimulate the production of secondary metabolites that are not expressed in standard lab monocultures. This could be a key strategy for activating and enhancing this compound synthesis.
  • Implement Advanced Data Management: As you move through the workflow, adopting a platform for comprehensive data acquisition is critical. It allows for the correlation of process parameters with product yield and quality, forming the basis for effective troubleshooting and optimization [3].

References

Actiphenol Profile and Antibiotic Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Actiphenol and contrasts it with other common antibiotic classes for which data is more extensive.

Antibiotic / Compound Class Primary Mechanism of Action Key Activity / Indication Research Status
This compound Not fully classified [1] Not fully elucidated; suspected membrane disruption due to hemolytic activity [2] Antifungal; general hemolysis (potential virulence factor) [2] Early-stage research (natural product isolate) [1]

| Polyene Antifungals (e.g., Amphotericin B, Filipin) | Macrolide Polyenes [2] | Binds to ergosterol in fungal membranes, forming pores and causing leakage [2] | Systemic fungal infections [2] | Clinically approved (some); well-established [2] | | Bactericidal Agents (e.g., Penicillins, Daptomycin) | Various (e.g., β-lactams, Lipopeptides) [3] | Directly kills bacteria by inhibiting cell wall synthesis or disrupting membrane [3] | Various bacterial infections [3] | Clinically approved; widely used [3] | | Bacteriostatic Agents (e.g., Tetracyclines, Linezolid) | Various (e.g., Tetracyclines, Oxazolidinones) [3] | Inhibits bacterial protein synthesis, halting growth [3] | Various bacterial infections [3] | Clinically approved; widely used [3] |

Experimental Data and Research Context

Available data on this compound primarily comes from studies identifying novel metabolites from Streptomyces strains.

  • Natural Source and Isolation: this compound is a secondary metabolite produced by various Streptomyces strains. It was identified in studies of Indonesian Streptomyces spp. (ICBB8309 and ICBB8415) aimed at discovering new antibiotic compounds [1]. The compound was isolated alongside other known antibiotics like naramycin B and sabaramycin, as well as novel angucyclinones [1].
  • Hemolytic Activity: Research suggests that the hemolytic properties observed in some soil-derived Streptomyces isolates may be linked to the production of polyene compounds, which act by forming pores in eukaryotic cell membranes [2]. This hemolytic activity could potentially serve as a virulence factor when the bacteria colonize host organisms [2].

Experimental Protocol for Natural Product Isolation

The following workflow outlines a general methodology for the isolation and identification of antibiotics like this compound from microbial sources, based on procedures described in the research.

start Start: Culture Streptomyces Strains A Extraction with Organic Solvents start->A B Fractionation (e.g., Chromatography) A->B C Bioactivity Screening (e.g., Antimicrobial, Hemolytic) B->C D Purification of Active Fractions (Repeated Chromatography) C->D E Structure Elucidation (NMR, Mass Spectrometry) D->E end End: Identification of Pure Compound (e.g., this compound) E->end

Research Implications and Future Directions

This compound is situated within the critical field of natural product discovery, which remains a vital source of new antibiotic leads in the face of growing antimicrobial resistance (AMR) [4].

  • Potential as a Drug Lead: Natural products like this compound, glutarimide-containing polyketides, and angucyclinones are investigated for their antifungal, antibacterial, and antitumor activities [5] [1]. They provide complex chemical scaffolds that can serve as starting points for developing new therapeutics.
  • Challenges in Antibiotic Development: Discovering a new compound is only the first step. The path to a clinically useful antibiotic is exceptionally challenging and costly, with a high failure rate and difficult economic landscape that has led many large pharmaceutical companies to exit antibiotic research and development [4].

References

Comprehensive Comparative Analysis: Actiphenol vs. Actinomycin Complex in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compounds and Their Significance

Actiphenol and the actinomycin complex represent two distinct classes of bioactive compounds derived primarily from soil actinomycetes, particularly Streptomyces species. These natural products have garnered significant scientific interest due to their diverse biological activities and potential therapeutic applications. This compound, chemically identified as 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, belongs to the class of glutarimide-containing polyketides (GPs) characterized by a six-membered glutarimide ring (2,6-piperidinedione) and a polyketide side chain [1] [2]. Meanwhile, the actinomycin complex comprises several closely related compounds, primarily actinomycin C1, C2, and C3, which are chromopeptides featuring a phenoxazine chromophore linked to two cyclic pentapeptides [3].

The rediscovery of these compounds from unexplored regions like the Kashmir Himalayas highlights the continued importance of natural product exploration in drug development [3]. Both this compound and actinomycin complex demonstrate potent antimicrobial properties, with particular significance in an era of increasing antimicrobial resistance. Additionally, their diverse mechanisms of action against cancer cells, including targeting cancer stem cells (CSCs) and DNA interactions, position them as valuable compounds for oncological research and potential combination therapies [4] [5]. This comparative analysis aims to objectively evaluate their performance characteristics, mechanisms, and research applications through examination of experimental data and methodologies.

Basic Properties and Biological Activities

Chemical Properties and Structural Characteristics

Table 1: Comparative Chemical Properties of this compound and Actinomycin Complex

Property This compound Actinomycin Complex
Chemical Formula C15H17NO4 [1] Variable (C₁, C₂, C₃ variants) [3]
Molecular Weight 275.30 g/mol [1] ~1255 g/mol (actinomycin D)
Structural Class Glutarimide-containing polyketide [2] Chromopeptide with phenoxazine ring [3]
Key Structural Features Glutarimide ring, aromatic phenol, ketone functionality Phenoxazine chromophore, two cyclic pentapeptide chains [3]
Solubility Limited water solubility Moderate water solubility

The structural diversity between these compounds underlies their different biological activities and mechanisms. This compound's relatively simpler molecular architecture compared to the complex peptide-based structure of actinomycins influences not only their biological targets but also their pharmacokinetic properties and research applications [3] [1].

Biological Activity Profiles

Table 2: Comparative Biological Activities of this compound and Actinomycin Complex

Activity Parameter This compound Actinomycin C1, C2, C3
Anti-Staphylococcal Activity Moderate activity against S. aureus [3] Potent activity (MIC: 0.25 μg/ml against S. aureus ATCC 29213) [3]
Anti-Tuberculosis Activity Not specifically reported Highly potent (MIC: 0.062 μg/ml against M. tuberculosis H37Rv) [3]
Anticancer Activity Limited direct data Multiple mechanisms: transcriptional inhibition, Mcl-1 downregulation, CSC targeting [4] [5]
Synergistic Potential Not fully characterized Strong synergism with ABT-737, echinomycin, telmisartan [4] [6] [5]
CSC Targeting Not established Significant activity against lung cancer stem cells [5]

The experimental data reveal that while both compounds exhibit antimicrobial properties, the actinomycin complex demonstrates superior potency against specific pathogens, particularly Staphylococcus aureus and Mycobacterium tuberculosis [3]. Furthermore, actinomycins have been more extensively characterized for their anticancer applications, with multiple identified mechanisms of action and documented synergistic potential with other therapeutic agents [4] [6] [5].

Mechanisms of Action

Actinomycin Complex: Multifaceted Anticancer Mechanisms

The actinomycin complex, particularly actinomycin D, exhibits multiple mechanisms of action that contribute to its biological activity:

  • Transcriptional Inhibition: Actinomycin D functions as a potent transcriptional inhibitor by binding to DNA through intercalation, specifically targeting deoxyguanosine residues, thereby blocking the progression of RNA polymerases [7] [5]. This binding preferentially occurs at d(GC) sites in DNA hairpins, with structural studies revealing that the drug intercalates exclusively at single d(GC) steps while maintaining the pentapeptide ring structure in the minor groove [7].

  • Mcl-1 Downregulation: A significant mechanism underlying actinomycin D's anticancer activity involves the rapid downregulation of anti-apoptotic myeloid leukemia cell differentiation protein (Mcl-1) [4]. This dramatic decrease in both Mcl-1 mRNA and protein expression represents a key event in promoting apoptosis, particularly in combination with other therapeutic agents. Mcl-1 overexpression has been shown to confer resistance to actinomycin D-induced cell death, confirming the importance of this pathway [4].

  • Cancer Stem Cell Targeting: Actinomycin D demonstrates specific activity against cancer stem cells (CSCs), which are implicated in drug resistance and cancer recurrence. When combined with telmisartan, actinomycin D effectively targets lung CSCs through inhibition of the Wnt/β-catenin pathway, reducing active β-catenin levels in tumors [5].

  • Synergistic DNA Binding: Recent research has revealed that actinomycin D can exhibit cooperative binding with other DNA-intercalating agents like echinomycin to DNA mismatch sites, particularly thymine-related T:T mismatches. This synergistic binding creates enhanced stability of DNA duplex-drug complexes through stacking interactions between the different drug molecules [6].

The following diagram illustrates the multifaceted mechanism of action of actinomycin D:

G ActinomycinD Actinomycin D DNAIntercalation DNA Intercalation at d(GC) sites ActinomycinD->DNAIntercalation Mcl1Downregulation Mcl-1 Downregulation (mRNA & protein) ActinomycinD->Mcl1Downregulation CSCTargeting CSC Targeting via Wnt/β-catenin inhibition ActinomycinD->CSCTargeting SynergisticBinding Synergistic DNA Binding with other intercalators ActinomycinD->SynergisticBinding TranscriptionBlock Transcription Inhibition DNAIntercalation->TranscriptionBlock ApoptosisPromotion Apoptosis Promotion Mcl1Downregulation->ApoptosisPromotion CSCInhibition CSC Inhibition CSCTargeting->CSCInhibition CombinationEffect Enhanced Combination Effects SynergisticBinding->CombinationEffect

This compound: Emerging Biological Activities

While less extensively characterized than actinomycin complex, this compound demonstrates notable antimicrobial activity against bacterial pathogens, though with lower potency compared to actinomycin C compounds [3]. As a member of the glutarimide-containing polyketides, this class of compounds generally exhibits diverse biological activities including antifungal, antibacterial, antitumor, and other biological effects [2]. The specific molecular targets of this compound require further investigation, though its structural similarity to other glutarimide-containing compounds suggests potential protein-binding capabilities and possible interference with cellular signaling pathways.

Experimental Protocols and Methodologies

Isolation and Purification Protocols

The isolation and purification of both this compound and actinomycin complex from soil actinomycetes follow similar initial protocols with modifications in purification steps:

  • Strain Isolation and Fermentation: Actinomycete strains are initially isolated from soil samples (e.g., from unexplored regions of Kashmir Himalayas) and grown in appropriate media. A total of 121 morphologically different actinomycete strains were isolated in one study, with the promising strain identified as Streptomyces pratensis IIIM06 [3]. Fermentation is conducted in large-scale cultures with optimal aeration and nutrient conditions to maximize metabolite production.

  • Extraction Process: The fermented broth is extracted with ethyl acetate, which effectively captures both this compound and actinomycin compounds. The organic phase is separated and concentrated under reduced temperature and pressure to prevent compound degradation [3].

  • Compound Separation: The concentrated extract is subjected to various chromatography techniques, including:

    • Column chromatography with silica gel or other appropriate stationary phases
    • High-performance liquid chromatography (HPLC) for final purification steps
    • For actinomycin complex, this process leads to the isolation of actinomycin C1, C2, C3, alongside this compound [3]
  • Structure Elucidation: Isolated compounds are characterized using:

    • Spectroscopic methods including NMR and mass spectrometry
    • Comparison with authentic standards when available
    • For this compound, structural establishment based on spectral data analysis confirmed the molecular formula C15H17NO4 [3] [1]
Assessment of Antimicrobial Activity

The evaluation of antimicrobial properties follows standardized microbiological protocols:

  • Agar Diffusion or Broth Microdilution Methods: These techniques are employed to determine the minimum inhibitory concentrations (MICs) against various pathogens [3].
  • Pathogen Panels: Testing typically includes Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria, and mycobacteria (e.g., Mycobacterium tuberculosis H37Rv) [3].
  • Quantitative Analysis: MIC values are determined visually or spectrophotometrically, with actinomycin C compounds demonstrating exceptional potency (MIC 0.25 μg/ml against S. aureus and 0.062 μg/ml against M. tuberculosis) [3].
Mechanisms of Action Studies

Various experimental approaches are employed to elucidate the mechanisms of action:

  • Gene Expression Analysis: Microarray analysis and real-time PCR are used to evaluate changes in Bcl-2 family gene expression following actinomycin D treatment, revealing dramatic decreases in Mcl-1 mRNA levels [4].
  • Protein Level Assessment: Western blotting and immunocytochemistry confirm corresponding reductions in Mcl-1 protein levels and evaluate other pathway components [4] [5].
  • DNA Binding Studies: Multinuclear NMR techniques characterize the solution conformations of DNA oligomers and their complexes with actinomycin D, identifying specific intercalation sites and drug orientation [7].
  • Cell Death Assays: Flow cytometry with propidium iodide staining and caspase activation assays evaluate apoptotic pathways, while comparison of wild-type and knockout cells (e.g., Mcl-1-deficient MEFs) confirms mechanism specificity [4].

The following diagram illustrates the experimental workflow for evaluating anticancer mechanisms:

G Start Compound Treatment SubProcess1 Gene Expression Analysis (Microarray, qPCR) Start->SubProcess1 SubProcess2 Protein Level Assessment (Western blot, ICC) Start->SubProcess2 SubProcess3 DNA Binding Studies (NMR, structural analysis) Start->SubProcess3 SubProcess4 Cell Death Assays (Flow cytometry, caspase tests) Start->SubProcess4 Result1 Mcl-1 Downregulation Identification SubProcess1->Result1 Result2 Specific Pathway Activation/Inhibition SubProcess2->Result2 Result3 DNA Intercalation Site Mapping SubProcess3->Result3 Result4 Apoptosis Mechanism Elucidation SubProcess4->Result4

Research Applications and Therapeutic Potential

Actinomycin Complex: Established and Emerging Applications

The actinomycin complex demonstrates diverse research applications and significant therapeutic potential:

  • Cancer Stem Cell Targeting: Actinomycin D exhibits potent activity against lung cancer stem cells when combined with telmisartan, significantly reducing tumor growth in both syngeneic and xenograft mouse models. This combination therapy targets the Wnt/β-catenin pathway, effectively reducing active β-catenin levels in tumors [5].

  • Synergistic Combination Therapies: Actinomycin D demonstrates enhanced efficacy when combined with other agents:

    • With ABT-737 (a Bcl-2 inhibitor): Shows synergistic cell death in multiple human tumor cell lines, including non-small cell lung cancer and pancreatic carcinoma, through comprehensive assault on anti-apoptotic Bcl-2 proteins [4].
    • With echinomycin: Exhibits cooperative binding to DNA mismatch sites, particularly effective against mismatch repair-deficient cancer cells, demonstrating significant anti-tumor effects in xenograft models of colorectal cancer [6].
  • Transcriptional Regulation Studies: As a potent transcriptional inhibitor, actinomycin D serves as a valuable research tool for investigating transcription-dependent processes in various experimental systems [5].

  • Cell Cycle Studies: At low concentrations (1 nM), actinomycin D induces G1 phase cell cycle arrest in transformed cell lines, providing insights into cell cycle regulation and potential selective targeting of transformed cells [8].

This compound: Research Utility and Potential Applications

While less extensively studied than actinomycin complex, this compound offers several research applications:

  • Antimicrobial Research: Serves as a model compound for studying structure-activity relationships among glutarimide-containing antibiotics, particularly against Gram-positive pathogens [3].

  • Biosynthetic Studies: As a glutarimide-containing polyketide, this compound provides insights into the biosynthetic pathways of this compound class, with potential applications in combinatorial biosynthesis and metabolic engineering [2] [9].

  • Chemical Biology Tool: May serve as a structural scaffold for developing more potent analogs through medicinal chemistry approaches, particularly given the documented bioactivities of various glutarimide-containing natural products [2].

Comparative Analysis and Research Implications

Performance Summary and Research Considerations

The comprehensive comparison of this compound and actinomycin complex reveals distinct profiles with specific research applications:

  • Potency and Spectrum: The actinomycin complex demonstrates superior potency in both antimicrobial and anticancer contexts, with well-documented activity at nanomolar concentrations against diverse targets [3] [4]. This compound shows more moderate biological effects, suggesting different research applications.

  • Mechanistic Understanding: Actinomycins benefit from extensive mechanistic studies elucidating multiple pathways of action, including transcriptional inhibition, Mcl-1 downregulation, DNA damage responses, and cancer stem cell targeting [4] [5]. This compound's mechanisms remain less characterized, representing an area for future investigation.

  • Therapeutic Potential: The well-documented synergistic relationships of actinomycin D with other therapeutic agents (ABT-737, echinomycin, telmisartan) highlight its potential in combination therapies targeting specific resistance mechanisms [4] [6] [5].

  • Research Versatility: Actinomycin D serves multiple roles in basic research, from transcriptional inhibition studies to cancer stem cell investigations, while this compound currently offers more limited research applications primarily in antimicrobial studies and natural product biosynthesis [3] [2].

Future Research Directions

Several promising research directions emerge from this comparative analysis:

  • Mechanism Elucidation: Further studies to clarify this compound's molecular targets and mechanisms of action would help position its research utility relative to more characterized compounds like actinomycins.

  • Structural Optimization: Both compounds offer opportunities for medicinal chemistry optimization to enhance potency, reduce potential toxicity, and improve pharmaceutical properties.

  • Expanded Combination Studies: The success of actinomycin D in combination therapies suggests value in exploring additional drug partnerships that might leverage its multiple mechanisms of action.

  • Biosynthetic Engineering: Advances in understanding the biosynthetic pathways of both compounds, particularly through tools like Seq2PKS for polyketides, enable bioengineering approaches to produce novel analogs [9].

References

Anti-Inflammatory Performance of Selected Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes quantitative data from a comparative study that tested eight natural products against the anti-inflammatory drug prednisolone in various in vitro assays [1]. The "performance profile" refers to the compound's effectiveness in inhibiting the specific inflammatory marker or process in the assay.

Compound Inhibition of TNF-α & IL-6 (Macrophages) Inhibition of IL-8 (Colon Epithelial Cells) Inhibition of ROS (PMNs) Inhibition of Platelet Activation (Whole Blood)
Prednisolone (Reference Drug) Effective Effective Effective Effective
Curcumin Effective Effective -- --
Berberine Chloride Effective Effective -- --
Epigallocatechin Gallate (EGCG) Effective Effective -- --
Other tested compounds (e.g., Resveratrol, Quercetin) Varied performance; less consistently effective across multiple pathways compared to the top three natural products listed above.

Table Notes:

  • PMNs: Polymorphonuclear leukocytes.
  • ROS: Reactive Oxygen Species.
  • "--" indicates that the source publication did not specify performance for that compound in that particular assay, not that it was ineffective [1].

Experimental Protocols for Key Assays

The data in the table above was generated using standardized in vitro protocols. Here are the detailed methodologies for the key experiments cited [1].

  • 1. TNF-α and IL-6 Expression in Macrophages

    • Cell Model: Macrophage cell line (e.g., RAW 264.7 or primary human macrophages).
    • Stimulation: Cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce inflammation.
    • Treatment: Co-incubation with the test compound (natural product or prednisolone) at various concentrations.
    • Measurement: After a set incubation period (e.g., 6-24 hours), the concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA).
  • 2. IL-8 Expression in Colon Epithelial Cells

    • Cell Model: Human colon epithelial cell line (e.g., Caco-2 or HT-29).
    • Stimulation & Treatment: Similar to the macrophage model, cells are stimulated (e.g., with TNF-α or IL-1β) and co-treated with the test compound.
    • Measurement: IL-8 protein levels in the supernatant are measured by ELISA. Alternatively, mRNA expression levels can be quantified using reverse transcription polymerase chain reaction (RT-PCR).
  • 3. ROS Production in Polymorphonuclear Leukocytes (PMNs)

    • Cell Model: Isolated human or animal polymorphonuclear leukocytes (primarily neutrophils).
    • Stimulation & Loading: Cells are loaded with a fluorescent dye (e.g., DCFH-DA) that becomes fluorescent upon oxidation. They are then stimulated with a compound like phorbol myristate acetate (PMA).
    • Treatment: Test compounds are added prior to or during stimulation.
    • Measurement: ROS production is quantified in real-time by measuring the increase in fluorescence using a fluorometer or flow cytometer.
  • 4. Platelet Activation in Whole Blood

    • Sample: Fresh human whole blood collected with an anticoagulant (e.g., sodium citrate).
    • Stimulation & Treatment: Blood is incubated with test compounds and then stimulated with a platelet activator like adenosine diphosphate (ADP) or collagen.
    • Measurement: Activation is measured by flow cytometry, detecting the surface expression of specific activation markers (e.g., P-selectin or activated GPIIb/IIIa) on platelets.

Signaling Pathways in Neurotrophic & Anti-Inflammatory Actions

Many natural products, including polyphenols, exert their effects by modulating key cellular signaling pathways. The diagram below illustrates the common pathways involved in the neurotrophic and anti-inflammatory actions of compounds like curcumin, EGCG, and others, as identified in the research [2] [3].

G Polyphenols Polyphenols Trk_Receptors Trk Receptors Polyphenols->Trk_Receptors e.g., 7,8-DHF Nrf2 Nrf2 Pathway Polyphenols->Nrf2 Activates NFkB NF-κB Pathway Polyphenols->NFkB Inhibits ERK ERK Pathway Polyphenols->ERK Activates PI3K_Akt PI3K/Akt Pathway Polyphenols->PI3K_Akt Activates CREB CREB Phosphorylation Polyphenols->CREB Activates Trk_Receptors->ERK Trk_Receptors->PI3K_Akt Antioxidants ↑ Antioxidant Enzymes (SOD, HO-1) Nrf2->Antioxidants AntiInflammation ↓ Inflammation NFkB->AntiInflammation NeuronalSurvival Neuronal Survival & Differentiation ERK->NeuronalSurvival PI3K_Akt->NeuronalSurvival Neurotrophins ↑ Neurotrophic Factors (BDNF, NGF) CREB->Neurotrophins CREB->NeuronalSurvival Neurotrophins->NeuronalSurvival Antioxidants->NeuronalSurvival AntiInflammation->NeuronalSurvival

Diagram Title: Key Signaling Pathways for Polyphenol Bioactivity

This diagram shows how various polyphenols can promote neuronal survival and combat inflammation by targeting multiple pathways simultaneously [2] [3]. For instance:

  • 7,8-Dihydroxyflavone (7,8-DHF) acts as a direct agonist of Trk receptors [2].
  • Curcumin and EGCG are known to activate the Nrf2 pathway, leading to upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), and inhibit the NF-κB pathway, a master regulator of inflammation [2] [3].
  • The ERK and PI3K/Akt pathways are crucial for cell survival, growth, and differentiation, and are activated by numerous polyphenols [2].

Navigating SAR Research for Natural Products

Since specific data on actiphenol is lacking, here are some practical steps you can take to advance your research:

  • Refine Your Search Strategy: Use specialized scientific databases like PubMed, Scopus, or SciFinder to perform a more targeted search. Try using "this compound" alongside broader keywords like "microbial natural product," "biosynthesis," and "biological activity" to locate foundational studies that may contain preliminary SAR observations.
  • Investigate Analogues: The bioactivity of a compound is often shared among its structural analogues. Researching compounds with similar core structures (e.g., other simple phenolic or resorcinol derivatives) can provide valuable indirect clues about which structural features are critical for activity.
  • Explore QSAR Models: As demonstrated in the search results, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting activity [4] [5]. Key molecular descriptors like lipophilicity (Log P) and electronic properties often dominate these models. You could apply these principles to build a predictive model for this compound and its analogues.

References

The Discovery and "Isolation" of Actiphenol

Author: Smolecule Technical Support Team. Date: February 2026

Actiphenol was not isolated using conventional laboratory techniques but was identified through a bioinformatics and machine learning pipeline called Seq2PKS [1].

The table below summarizes the core experimental protocol for this discovery method:

Protocol Aspect Description
Primary Method Computational prediction & MS-based validation [1]
Genome Mining Tool Seq2PKS algorithm [1]

| Key Steps | 1. Annotate polyketide synthase (PKS) domains from gene clusters. 2. Predict substrate specificity using a machine learning model (Extra-tree algorithm). 3. Predict the assembly pathway of the polyketide chain. 4. Apply rules for post-assembly modifications. 5. Generate millions of putative structures and identify the correct one by searching against mass spectrometry (MS) data [1]. | | Validation | Variable mass spectral database search (using Dereplicator+) to match the predicted structure with experimental MS data [1]. | | Sample Source | Actinobacteria genomes from public datasets [1]. |

This workflow represents a significant shift from bioactivity-guided purification to a targeted, in-silico prediction model for natural product discovery [1].

Traditional Isolation Methods for Complex Phenolics

While not used for this compound, traditional methods for isolating complex phenolic compounds like polyketides are well-established. The following diagram illustrates a generalized workflow for their isolation and purification.

G Start Raw Material (e.g., biomass) A Extraction Start->A B Crude Extract A->B C Preliminary Fractionation B->C D Fraction Collection C->D E Bioactivity Screening D->E E->A Inactive F Active Fraction E->F Active G High-Resolution Purification F->G H Pure Compound G->H I Structure Elucidation H->I End Identified Molecule I->End

This workflow often employs various chromatographic techniques, which are compared in the table below.

Method Principle Typical Use Case Key Considerations
Column Chromatography [2] Separation based on differential adsorption to a stationary phase. Initial fractionation of crude extracts. Low resolution, high solvent consumption, but scalable and low-cost.
Medium-Pressure Liquid Chromatography (MPLC) [2] Similar to column chromatography, but with pressurized solvent flow. Intermediate purification of semi-pure fractions. Higher flow rates and better resolution than standard column chromatography.
High-Performance Liquid Chromatography (HPLC) [2] High-pressure forced flow through a column with a fine particles. Final purification step to obtain pure compounds. High resolution, reproducibility, and efficiency; requires specialized equipment.
Counter-Current Chromatography (CCC/HPCCC) [2] Liquid-liquid partition without a solid stationary phase. Separation of complex mixtures with high recovery rates. Avoids irreversible adsorption, excellent for sensitive compounds; technically complex.

A Guide for Practical Isolation Work

The discovery of this compound highlights a modern paradigm. For your research, consider these points:

  • For Novel Discoveries: If you are hunting for new compounds, integrating bioinformatics tools like Seq2PKS for genome mining can guide your efforts, making the isolation process more targeted and efficient [1].
  • For Known Compounds: If your goal is to isolate a known phenolic compound like this compound from a confirmed source, the general workflow and methods listed above provide a solid foundation. You would typically follow the bioactivity-guided purification path, using techniques like HPLC for the final, critical purification steps [2].

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

275.11575802 Da

Monoisotopic Mass

275.11575802 Da

Heavy Atom Count

20

UNII

1M5597X03D

Dates

Last modified: 08-18-2023

Explore Compound Types